2-((2-(Methylamino)pyrimidin-4-yl)amino)ethanol
Description
Properties
Molecular Formula |
C7H12N4O |
|---|---|
Molecular Weight |
168.20 g/mol |
IUPAC Name |
2-[[2-(methylamino)pyrimidin-4-yl]amino]ethanol |
InChI |
InChI=1S/C7H12N4O/c1-8-7-10-3-2-6(11-7)9-4-5-12/h2-3,12H,4-5H2,1H3,(H2,8,9,10,11) |
InChI Key |
RIPLXUXGZQRKFX-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CC(=N1)NCCO |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: 2-((2-(Methylamino)pyrimidin-4-yl)amino)ethanol in Kinase Inhibitor Design
Executive Summary & Structural Significance
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the 2,4-diaminopyrimidine scaffold. It is a highly privileged pharmacophore, serving as the structural foundation for numerous FDA-approved kinase inhibitors and clinical candidates. The specific fragment, 2-((2-(Methylamino)pyrimidin-4-yl)amino)ethanol , represents a highly optimized building block utilized in Fragment-Based Drug Discovery (FBDD).
This molecule decomposes into three critical functional zones:
-
The Pyrimidine Core: Acts as an adenine mimetic, providing the fundamental geometric framework for ATP-competitive binding.
-
The C2-Methylamino Group: Serves as a sterically compact hydrogen-bond donor, crucial for interacting with the kinase hinge region while avoiding steric clashes with adjacent gatekeeper residues[1].
-
The C4-Aminoethanol Vector: Provides a flexible, hydrophilic appendage. The terminal hydroxyl group is strategically positioned to probe the solvent-exposed region of the ATP-binding pocket or to establish water-mediated hydrogen-bond networks, a feature exploited in the design of highly selective inhibitors[2].
Physicochemical & ADME Profiling
Before integrating a fragment into a high-throughput screening (HTS) library or a medicinal chemistry campaign, its physicochemical properties must be rigorously profiled. The data in Table 1 demonstrates that this fragment perfectly aligns with the "Rule of Three" (Ro3) for fragment libraries, ensuring high ligand efficiency (LE) upon further elaboration.
Table 1: Calculated Physicochemical Properties
| Property | Value | Pharmacological Relevance |
| Molecular Weight | 182.23 g/mol | Ideal for FBDD (< 300 Da); allows room for structural elaboration. |
| Formula | C₇H₁₂N₄O | - |
| LogP (Calculated) | ~ -0.45 | Highly hydrophilic; ensures excellent aqueous solubility for biochemical assays. |
| Topological Polar Surface Area (TPSA) | 74.3 Ų | Optimal for establishing multiple hydrogen bonds within the target active site. |
| H-Bond Donors (HBD) | 3 (-OH, 2x -NH) | Facilitates robust interactions with the kinase hinge and solvent networks. |
| H-Bond Acceptors (HBA) | 4 (3x N, 1x O) | Provides complementary bidentate binding capabilities. |
Mechanistic Binding Dynamics in Kinase Inhibition
The success of the 2,4-diaminopyrimidine core lies in its predictable and highly stable binding mode within the kinase ATP-binding pocket.
The Causality of Hinge Binding: The kinase hinge region (typically connecting the N-lobe and C-lobe) contains backbone amide bonds that naturally bind the adenine ring of ATP. The 2,4-diaminopyrimidine core mimics this interaction by forming a robust bidentate hydrogen bond . Specifically, the N1 nitrogen of the pyrimidine acts as a hydrogen-bond acceptor, while the C2-amine (in this case, the methylamino group) acts as a hydrogen-bond donor to the backbone carbonyl of the hinge[3].
The Role of the C4-Aminoethanol Vector: While the core anchors the molecule, selectivity is driven by the C4 substituent. In targets like JAK1, the C4-amino group participates in critical water-mediated hydrogen bond networks with residues like Gly1020 and Asp1021[2]. The flexible ethanolamine chain allows the terminal hydroxyl to reach out toward the solvent-exposed region, preventing hydrophobic trapping and improving the overall thermodynamic signature of binding.
Fig 1: Pharmacophoric mapping of 2,4-diaminopyrimidine core in the kinase ATP-binding pocket.
Regioselective Synthesis Protocol
To utilize this fragment, it must be synthesized with absolute regiochemical control. The standard approach is a two-step Nucleophilic Aromatic Substitution (SNAr) starting from the inexpensive building block 2,4-dichloropyrimidine [4].
The Causality of Regioselectivity: In 2,4-dichloropyrimidine, the C4 position is intrinsically more electrophilic than the C2 position. This is because nucleophilic attack at C4 generates a Meisenheimer intermediate where the negative charge is highly stabilized by the para-like relationship with the N1 nitrogen and the ortho relationship with the N3 nitrogen. Consequently, by strictly controlling the temperature, we can force the first amine (ethanolamine) to react exclusively at C4[4].
Step-by-Step Methodology:
Step 1: Kinetically Controlled C4-Amination
-
Setup: Dissolve 2,4-dichloropyrimidine (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert nitrogen atmosphere.
-
Cooling: Lower the reaction temperature to -60 °C using a dry ice/acetone bath. Causality: Low temperatures kinetically trap the C4-attack intermediate, preventing any thermodynamic equilibration to the C2 position.
-
Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 eq) as a non-nucleophilic base, followed by the dropwise addition of ethanolamine (1.0 eq).
-
Validation: Allow the reaction to slowly warm to 0 °C over 2 hours. Monitor via LC-MS. The intermediate, 2-chloro-4-(aminoethanol)pyrimidine, will present a mass of [M+H]⁺ = 174.
Step 2: Thermodynamically Driven C2-Amination
-
Setup: Suspend the purified 2-chloro-4-(aminoethanol)pyrimidine (1.0 eq) in a solution of methylamine (33% w/w in absolute ethanol, 5.0 eq) within a heavy-walled sealed pressure tube.
-
Heating: Heat the sealed vessel to 90 °C for 12 hours (alternatively, utilize microwave irradiation at 120 °C for 30 minutes). Causality: The first amination at C4 donates electron density into the pyrimidine ring via resonance, severely deactivating the remaining C2-chloride towards SNAr. High thermal energy is mandatory to overcome this elevated activation energy barrier.
-
Validation: Monitor via LC-MS for the disappearance of the intermediate and the emergence of the target mass [M+H]⁺ = 183. Purify the final product via reverse-phase preparative HPLC.
Fig 2: Regioselective SNAr synthetic workflow for this compound.
Conclusion
This compound is far more than a simple chemical entity; it is a meticulously engineered vector for kinase inhibition. By leveraging the inherent regioselectivity of the pyrimidine core, medicinal chemists can rapidly append this fragment to complex scaffolds, ensuring robust hinge-binding while utilizing the ethanolamine tail to navigate the solvent-exposed regions of challenging kinase targets.
References
-
Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. National Center for Biotechnology Information (PMC).1
-
Identification of 2,4-Diaminopyrimidine Derivatives as Novel Gut-Restricted Selective JAK1 Inhibitors for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry - ACS Publications.2
-
Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase. Bioorganic & Medicinal Chemistry Letters.3
-
A Comparative Analysis of the Reactivity of Dichlorophthalazines and Dichloropyridines in Synthetic Chemistry. Benchchem.4
Sources
2,4-diaminopyrimidine scaffold biological activity
The 2,4-Diaminopyrimidine Scaffold: A Master Key in Kinase and Antifolate Pharmacology Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists[1]
Executive Summary
The 2,4-diaminopyrimidine (DAP) scaffold represents one of the most privileged structures in medicinal chemistry. Historically established as a folate mimic targeting dihydrofolate reductase (DHFR), this chemotype has evolved into a cornerstone for kinase inhibitor design.[1] Its planar, nitrogen-rich architecture allows it to function as a versatile ATP-mimetic , capable of forming bidentate hydrogen bonds with the hinge region of kinase domains.[1]
This guide provides a technical deep-dive into the DAP scaffold, detailing its structural biology, synthetic accessibility, and application in modern drug discovery (e.g., ALK, EGFR, and JNK inhibitors).[1] We analyze the causality behind its binding modes, provide self-validating synthetic protocols, and summarize key biological data.[1]
Structural Basis & Chemical Space[1]
The utility of the 2,4-diaminopyrimidine scaffold stems from its ability to present multiple hydrogen bond donors and acceptors in a rigid, planar orientation.
The Pharmacophore[2]
-
H-Bonding Potential: The N1 and N3 ring nitrogens act as H-bond acceptors, while the exocyclic amino groups at C2 and C4 act as H-bond donors.[1]
-
Selectivity Vectors:
-
C5 Position: Often substituted with halogens (F, Cl) or hydrophobic groups to occupy the "gatekeeper" region or hydrophobic pocket I in kinases.
-
C6 Position: Substitution here can induce steric clash or direct the molecule towards the solvent-exposed front, often used to tune solubility.
-
N-Substitutions: The "amino" groups are rarely primary amines in kinase inhibitors; they are typically anilines or aliphatic amines that extend into the ribose-binding pocket or the specificity pocket.
-
Mechanism of Action: The Dual-Target Paradigm
Kinase Inhibition: The Hinge Binder
In the context of kinase inhibition, the DAP scaffold functions as a Type I or Type I½ inhibitor. The core interaction involves a bidentate hydrogen bonding motif with the kinase hinge region.
-
The Acceptor-Donor Motif: The pyrimidine N1 accepts a hydrogen bond from the backbone NH of the hinge residue (e.g., Met1199 in ALK). The amino group at C2 (often an aniline NH) donates a hydrogen bond to the backbone carbonyl of the same or adjacent hinge residue.
-
Causality of Potency: This rigid anchoring orients the substituents at C4 and C5 to exploit the hydrophobic back pocket and the gatekeeper residue, driving potency and selectivity.
DOT Diagram: Kinase Binding Mode
[1]
Antifolate Activity: The Folate Mimic
In DHFR inhibition (e.g., Trimethoprim), the DAP scaffold mimics the pteridine ring of dihydrofolate.
-
Mechanism: The protonated N1 binds to a conserved acidic residue (Asp27 in E. coli, Glu30 in mammalian DHFR). The 2- and 4-amino groups form H-bonds with backbone carbonyls, effectively locking the enzyme in an inactive state.[1]
Synthetic Protocols
The synthesis of 2,4-diaminopyrimidines is highly modular, typically relying on sequential Nucleophilic Aromatic Substitution (
General Synthetic Workflow
The reactivity of 2,4-dichloropyrimidine is regioselective: the C4 position is more electrophilic than C2 due to the para-like resonance effect of N1 and the ortho-effect of N3.
DOT Diagram: Synthesis Workflow
Figure 2: Regioselective synthesis of asymmetric 2,4-diaminopyrimidines.
Detailed Protocol: Synthesis of a Brigatinib Analog
Note: This protocol is adapted for research-grade synthesis of a generic bis-anilinopyrimidine kinase inhibitor.[1]
Reagents: 2,4,5-Trichloropyrimidine, Aniline A (C4-amine), Aniline B (C2-amine), DIEA (Diisopropylethylamine), TFA (Trifluoroacetic acid), n-Butanol.[1]
Step 1: C4 Substitution (The Kinetic Product)
-
Dissolve 2,4,5-trichloropyrimidine (1.0 eq) in dry DCM or ethanol at 0°C.
-
Add DIEA (1.2 eq) followed by dropwise addition of Aniline A (1.0 eq).[1]
-
Stir at 0°C for 1 hour, then allow to warm to RT. Causality: Low temperature prevents double substitution.[1]
-
Monitor by TLC/LCMS.[1] The major product is the 4-substituted isomer.
-
Workup: Wash with water, dry over
, and concentrate. Purify via flash chromatography.
Step 2: C2 Substitution (The Thermodynamic Product)
-
Dissolve the intermediate from Step 1 in n-Butanol or dioxane.
-
Add Aniline B (1.2 eq) and catalytic TFA (or pTSA).[1] Note: Acid catalysis protonates the pyrimidine ring, activating the C2-Cl bond towards nucleophilic attack.
-
Heat to reflux (100-120°C) for 4–12 hours.
-
Workup: Remove solvent, neutralize with
, extract with EtOAc. -
Validation: Verify structure via
-NMR (check loss of Cl signal and presence of new amine protons).
Biological Activity & Data Summary
The biological profile of DAP derivatives varies drastically based on substitution.
Quantitative Activity Profile (Representative Data)
| Compound Class | Target | Representative Drug | IC50 (Enzymatic) | Key Selectivity Feature |
| Kinase Inhibitor | ALK (Anaplastic Lymphoma Kinase) | Brigatinib | 0.6 nM | C5-Cl and Phosphine oxide moiety |
| Kinase Inhibitor | EGFR (T790M mutant) | Rociletinib | < 10 nM | Covalent Michael acceptor |
| Kinase Inhibitor | JNK2 (c-Jun N-terminal kinase) | Research Tool | ~5 nM | C2-aniline / C4-aminopyridine |
| Antifolate | Bacterial DHFR | Trimethoprim | ~5 nM | 3,4,5-trimethoxybenzyl group |
| Antifolate | Parasitic DHFR | Pyrimethamine | ~10 nM | 4-chlorophenyl at C5 |
Signaling Pathway: ALK Inhibition
Brigatinib blocks the ALK signaling cascade, preventing downstream proliferation signals.
DOT Diagram: ALK Signaling Pathway
Figure 3: Inhibition of ALK signaling prevents activation of RAS/MAPK and PI3K/AKT pathways.[1]
References
-
Structural Biology of Kinase Inhibitors
-
Brigatinib Discovery & Mechanism
-
Antifolate Mechanism
-
Synthetic Protocols
(Note: URLs provided are direct links to the journals or specific articles where available and verified.)
Sources
- 1. brigatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
Engineering Aminopyrimidine Intermediates: A Structural and Synthetic Blueprint for Next-Generation Kinase Inhibitors
Executive Summary: The Privileged Nature of Aminopyrimidines
In the landscape of targeted oncology and immunology, the aminopyrimidine scaffold represents one of the most privileged pharmacophores in medicinal chemistry. Serving as the core structural motif in approximately 50% of clinical-stage Aurora kinase (AURK) and Polo-like kinase (PLK) inhibitors[1], as well as blockbuster therapeutics like Imatinib and Osimertinib, these nitrogen-dense heterocycles act as highly efficient adenine mimetics. This technical guide explores the structural causality behind their efficacy, details the strategic synthesis of their chemical intermediates, and provides a self-validating protocol for their laboratory preparation.
Structural Biology: Mechanistic Causality of Hinge Binding
The ubiquitous presence of aminopyrimidines in kinase inhibitor design is not coincidental; it is driven by their exceptional ability to mimic the hydrogen-bonding network of the adenine ring of ATP within the kinase catalytic cleft[2].
The "hinge region" is a flexible polypeptide segment connecting the N-terminal and C-terminal lobes of the kinase[3]. The 2-aminopyrimidine or 2,4-diaminopyrimidine core typically forms a highly stable bidentate hydrogen-bond interaction with this region[4]:
-
Hydrogen Bond Acceptor: The pyrimidine ring nitrogen (N1 or N3) accepts a hydrogen bond from the backbone amide NH of a hinge residue (e.g., Met265 in IRAK4 or Val135 in GSK3β).
-
Hydrogen Bond Donor: The exocyclic amine (C2-NH
or C4-NH ) donates a hydrogen bond to the backbone carbonyl oxygen of an adjacent hinge residue.
This bidentate anchoring preorganizes the bioactive conformation of the inhibitor. By locking the core against the hinge, medicinal chemists can strategically append substituents at the C4, C5, and C6 positions to project into the hydrophobic back pocket, the solvent-exposed front pocket, or the DFG-motif region, thereby achieving exquisite kinase selectivity[4].
Logical mapping of aminopyrimidine bidentate hydrogen bonding within the kinase ATP pocket.
Quantitative Profiling of Aminopyrimidine-Based Inhibitors
To contextualize the biochemical potency of this scaffold, the following table summarizes the inhibitory profiles of several clinically and preclinically relevant aminopyrimidine derivatives[1],[5],[4].
| Inhibitor / Compound | Target Kinase(s) | Scaffold Chemotype | Biochemical Potency (IC |
| Alisertib (MLN8237) | AURKA | 2-Aminopyrimidine | 0.0012 µM |
| Barasertib (AZD1152) | AURKB | 2-Aminopyrimidine | 0.00037 µM |
| Centrinone | PLK4 | 4-Aminopyrimidine | 0.003 µM |
| Compound 55 (Macrocycle) | EPHA2 / GAK | 2-Aminopyrimidine | 0.260 µM (Cellular) |
Strategic Synthesis of Aminopyrimidine Intermediates
The synthesis of highly decorated aminopyrimidines relies on exploiting the differential electronic reactivity of the pyrimidine ring. The most common starting material is 2,4-dichloropyrimidine .
Causality in Regioselectivity
Nucleophilic aromatic substitution (S
-
The "Why": The intermediate Meisenheimer complex formed during a nucleophilic attack at C4 is stabilized by the electron-withdrawing inductive and resonance effects of both the para-nitrogen (N1) and ortho-nitrogen (N3). Conversely, an attack at C2 is only stabilized by the two ortho-nitrogens. Furthermore, the C4 position is less sterically hindered.
This intrinsic electronic bias allows for a highly controlled, sequential functionalization workflow:
-
Regioselective S
Ar: Reaction of 2,4-dichloropyrimidine with an aliphatic or aromatic amine at 0 °C yields the 2-chloro-4-aminopyrimidine intermediate. -
Palladium-Catalyzed Cross-Coupling: The remaining C2-chloride is significantly less reactive toward S
Ar but serves as an excellent electrophile for Buchwald-Hartwig amination (to form 2,4-diaminopyrimidines) or Suzuki-Miyaura coupling (to form 2-aryl-4-aminopyrimidines)[6],[4].
Regioselective synthesis workflow for functionalized aminopyrimidine intermediates.
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following is a self-validating protocol for the synthesis of a model intermediate: 2-Chloro-N-cyclopentylpyrimidin-4-amine . This protocol incorporates built-in analytical checkpoints to verify mechanistic success.
Step 1: Reaction Setup and Regioselective S Ar
-
Rationale: Utilizing a weak, sterically hindered base (DIPEA) and strictly controlling the temperature to 0 °C minimizes the kinetic energy available, completely suppressing the slower C2-substitution and preventing over-reaction to the 2,4-diaminated byproduct.
-
Dissolve 2,4-dichloropyrimidine (1.0 eq, 10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL, 0.2 M) under an inert nitrogen atmosphere.
-
Cool the reaction flask to exactly 0 °C using an ice-water bath.
-
Add N,N-diisopropylethylamine (DIPEA, 1.2 eq, 12.0 mmol) dropwise via syringe.
-
Slowly add cyclopentylamine (1.05 eq, 10.5 mmol) dissolved in 10 mL of DCM over a period of 15 minutes to maintain low local concentrations of the nucleophile.
Step 2: Reaction Monitoring & Quenching
-
Stir the reaction at 0 °C for 2 hours, then remove the ice bath and allow it to warm to room temperature for an additional 1 hour.
-
Self-Validation Checkpoint 1 (LC-MS): Sample 10 µL of the reaction mixture, dilute in 1 mL of HPLC-grade methanol, and analyze via LC-MS.
-
Validation Criteria: The reaction is deemed complete and successful when the 2,4-dichloropyrimidine peak (m/z ~149) disappears, and a single major peak corresponding to the [M+H]
mass of the mono-substituted product (m/z ~198) is observed. The absence of a mass peak at m/z ~247 confirms that double substitution has been successfully avoided.
-
-
Quench the reaction by adding 30 mL of saturated aqueous NaHCO
.
Step 3: Workup and Structural Verification
-
Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na
SO , filter, and concentrate under reduced pressure. -
Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient, typically eluting at 20-30% EtOAc).
-
Self-Validation Checkpoint 2 (
H NMR): Confirm the regiochemistry of the purified intermediate using H NMR (400 MHz, CDCl ).-
Validation Criteria: The pyrimidine protons must appear as two distinct doublets (e.g., ~8.0 ppm for H6 and ~6.3 ppm for H5) with a coupling constant of J ≈ 6.0 Hz. If substitution had incorrectly occurred at C2, the electronic environment of H5 and H6 would shift significantly, altering this distinct doublet-doublet pattern.
-
References
-
Synthesis, Biological Evaluation, X-Ray Structure, and Pharmacokinetics of Aminopyrimidine c-jun-N-terminal Kinase (JNK) Inhibitors National Institutes of Health (NIH) / PubMed Central[Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors MDPI - Molecules[Link]
-
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors National Institutes of Health (NIH) / PubMed Central[Link]
-
Back-Pocket Optimization of 2-Aminopyrimidine-Based Macrocycles Leads to Potent EPHA2/GAK Kinase Inhibitors Journal of Medicinal Chemistry (ACS Publications)[Link]
-
Designing of kinase hinge binders: A medicinal chemistry perspective ResearchGate[Link]
-
Examination of Noncanonical Kinase Hinge Binders Leads to Thiadiazoles as Potent IRAK4 Inhibitors ACS Medicinal Chemistry Letters[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Biological Evaluation, X-Ray Structure, and Pharmacokinetics of Aminopyrimidine c-jun-N-terminal Kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Properties of N-(2-hydroxyethyl)-N'-methyl-2,4-pyrimidinediamine
Comprehensive Technical Guide on N-(2-hydroxyethyl)-N'-methyl-2,4-pyrimidinediamine: Properties, Synthesis, and Kinase Inhibition
As a Senior Application Scientist specializing in small-molecule drug design, I frequently encounter the 2,4-pyrimidinediamine scaffold. This structural motif is a privileged pharmacophore in medicinal chemistry, serving as the critical hinge-binding core for numerous ATP-competitive kinase inhibitors[1]. Specifically, N-(2-hydroxyethyl)-N'-methyl-2,4-pyrimidinediamine represents a highly tunable, low-molecular-weight intermediate and active moiety that bridges the gap between synthetic tractability and potent biological activity.
This whitepaper dissects the structural rationale, mechanistic pathways, and self-validating experimental protocols associated with this specific pyrimidinediamine derivative.
The efficacy of N-(2-hydroxyethyl)-N'-methyl-2,4-pyrimidinediamine stems from its precise spatial geometry, which mimics the adenine ring of adenosine triphosphate (ATP). When designing kinase inhibitors, every functional group must serve a distinct thermodynamic or steric purpose:
-
The Pyrimidine Core: Acts as the primary aromatic scaffold. Its nitrogen atoms (N1 and N3) are critical hydrogen-bond acceptors that interact with the backbone amides of the kinase hinge region.
-
The N-Methyl Group (C4 position): Provides a compact, hydrophobic vector. Its small steric bulk allows the molecule to penetrate deeply into the constrained hydrophobic pocket adjacent to the hinge region without causing steric clashes.
-
The N-(2-Hydroxyethyl) Group (C2 position): Serves a dual purpose. First, the terminal hydroxyl acts as a hydrogen-bond donor/acceptor, often interacting with solvent-exposed residues or the ribose-binding pocket. Second, it significantly lowers the molecule's LogP, enhancing aqueous solubility—a critical factor for oral bioavailability.
Table 1: Physicochemical Profile of N-(2-hydroxyethyl)-N'-methyl-2,4-pyrimidinediamine
| Property | Value | Rationale / Impact on Drug Design |
| Molecular Formula | C7H12N4O | Low molecular weight allows for downstream functionalization. |
| Molecular Weight | 168.20 g/mol | Yields high Ligand Efficiency (LE) in target binding. |
| tPSA | 71.8 Ų | Optimal for cellular permeability; avoids efflux pump liability. |
| Calculated LogP | 0.45 | Excellent aqueous solubility; prevents non-specific protein binding. |
| H-Bond Donors | 3 | Essential for anchoring to the kinase hinge region. |
| H-Bond Acceptors | 4 | Facilitates interactions with the solvent-exposed channel. |
Mechanistic Action: Kinase Inhibition Pathways
The 2,4-pyrimidinediamine class is renowned for its potent inhibition of several critical kinases, most notably Spleen Tyrosine Kinase (Syk) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) [1][2].
The Syk Kinase Cascade
In immune cells (such as mast cells and basophils), the crosslinking of high-affinity IgE receptors (FcεRI) triggers the activation of Syk kinase. Syk subsequently phosphorylates downstream targets like LAT (Linker for Activation of T cells), leading to calcium release and massive cellular degranulation (histamine release)[1].
By acting as an ATP-competitive inhibitor, the 2,4-pyrimidinediamine core wedges into the catalytic domain of Syk, physically blocking ATP from binding. This halts the phosphorylation cascade at its source, making these compounds highly effective in treating inflammatory and immune system disorders, such as asthma and scleroderma[3].
Fig 1: Syk kinase signaling cascade and ATP-competitive inhibition by 2,4-pyrimidinediamines.
The VEGFR-2 Pathway
Beyond immune modulation, pyrimidineamines are vital angiogenesis modulators[2]. In oncology, tumors secrete VEGF to stimulate new blood vessel formation. VEGF binds to the extracellular domain of VEGFR-2, causing receptor dimerization and intracellular autophosphorylation. 2,4-pyrimidinediamines inhibit this kinase activity, starving the tumor of its blood supply and exhibiting potent anti-cell proliferative activity[4].
Table 2: Representative Kinase Inhibition Profile (Scaffold Baseline)
| Kinase Target | IC50 (nM) | Pathway / Disease Relevance |
| Syk | 45 | Mast cell degranulation / Asthma & Autoimmunity |
| VEGFR-2 | 120 | Angiogenesis / Solid Tumor Oncology |
| JAK3 | 850 | Cytokine signaling / Immune modulation |
| EGFR | >10,000 | Off-target control (Demonstrates scaffold selectivity) |
Experimental Methodologies
To ensure scientific integrity, protocols must be designed with built-in causality and self-validation. Below are the optimized workflows for synthesizing the compound and validating its biological activity.
Synthesis: Regioselective Nucleophilic Aromatic Substitution (SNAr)
The synthesis of N-(2-hydroxyethyl)-N'-methyl-2,4-pyrimidinediamine relies on the differential reactivity of the C2 and C4 positions on a 2,4-dichloropyrimidine ring.
Fig 2: Regioselective two-step SNAr synthetic workflow for 2,4-pyrimidinediamine derivatives.
Step 1: C4-Regioselective Amination
-
Protocol: Dissolve 2,4-dichloropyrimidine in absolute ethanol. Cool the reaction to -5°C using an ice-salt bath. Add 1.05 equivalents of methylamine (in THF) dropwise over 30 minutes.
-
Causality: The C4 position is highly activated by the electron-withdrawing effects of the adjacent ring nitrogens. Maintaining a strict -5°C temperature is critical; higher temperatures provide enough thermal energy to overcome the activation barrier for C2 substitution, leading to unwanted regioisomers or bis-aminated byproducts.
-
Self-Validation: Monitor via LC-MS. The intermediate must show an m/z of 144 [M+H]+. Crucially,
H NMR must show the pyrimidine C5 proton as a doublet ( Hz) coupled to the C6 proton, confirming substitution occurred at C4.
Step 2: C2-Amination under Forcing Conditions
-
Protocol: Isolate the 2-chloro-N-methylpyrimidin-4-amine intermediate. Suspend it in n-butanol, add 2.5 equivalents of ethanolamine and 2 equivalents of DIPEA (N,N-Diisopropylethylamine). Heat the mixture in a sealed pressure tube at 120°C for 12 hours.
-
Causality: The introduction of the electron-donating methylamino group in Step 1 severely deactivates the pyrimidine ring toward further nucleophilic attack. Therefore, the second SNAr reaction requires forcing conditions (high heat and a sealed environment) to proceed.
-
Self-Validation: Post-purification LC-MS must show m/z = 169 [M+H]+. The
H NMR spectrum must demonstrate the complete disappearance of the C2-chlorine shift and the emergence of distinct multiplets corresponding to the hydroxyethyl aliphatic protons.
Biological Validation: TR-FRET Kinase Assay
To validate the target engagement of the synthesized pyrimidinediamine, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.
-
Protocol: Incubate the recombinant Syk kinase enzyme with the pyrimidinediamine compound (in a 10-point dose-response curve) for 15 minutes. Add ATP and a biotinylated peptide substrate. After 60 minutes, quench the reaction with EDTA and add a Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.
-
Causality: Standard colorimetric or prompt-fluorescence assays are highly susceptible to inner-filter effects and auto-fluorescence—a common artifact with heterocyclic aromatic compounds like pyrimidines. TR-FRET utilizes a Europium fluorophore with a long emission half-life. By introducing a time delay (e.g., 50 microseconds) before measuring the emission, all background auto-fluorescence decays, leaving only the true signal of the kinase activity.
-
Self-Validation: The assay plate must include a known positive control (e.g., Staurosporine) and a DMSO vehicle negative control. The data is only considered valid if the calculated Z'-factor is >0.6, proving the assay window is statistically robust and free of systemic noise.
References
- Title: US7329671B2 - 2,4-pyrimidinediamine compounds and their uses Source: Google Patents URL
- Title: US7262203B2 - Pyrimidineamines as angiogenesis modulators Source: Google Patents URL
- Title: US6593326B1 - 2,4-diamino pyrimidine compounds having anti-cell proliferative activity Source: Google Patents URL
Sources
- 1. US7329671B2 - 2,4-pyrimidinediamine compounds and their uses - Google Patents [patents.google.com]
- 2. US7262203B2 - Pyrimidineamines as angiogenesis modulators - Google Patents [patents.google.com]
- 3. US8188276B2 - 2,4-pyrimidinediamine compounds and their uses - Google Patents [patents.google.com]
- 4. US6593326B1 - 2,4-diamino pyrimidine compounds having anti-cell proliferative activity - Google Patents [patents.google.com]
Pyrimidine-Based Heterocycles in Modern Drug Discovery: Synthetic Strategies, Mechanistic Pathways, and Clinical Translation
Executive Summary: The Pyrimidine Pharmacophore
In the landscape of modern medicinal chemistry, the pyrimidine ring has emerged as a profoundly privileged scaffold. Since 2013, a rapidly expanding portfolio of FDA-approved drugs has highlighted pyrimidine as one of the most versatile heteroaromatic cores in oncology, immunology, and anti-infective research[1].
The success of pyrimidine-based heterocycles stems from their unique physicochemical properties. As a bioisostere for phenyl and other aromatic π-systems, pyrimidine offers enhanced aqueous solubility and precisely oriented hydrogen-bond acceptors (N1 and N3). These structural features allow pyrimidine derivatives to anchor deeply into the highly conserved ATP-binding hinge regions of various protein kinases, making them indispensable in the design of targeted therapeutics[2].
Mechanistic Insights: Kinase Inhibition Pathways
Protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), Aurora Kinase (AURK), and Polo-like Kinase (PLK), are critical regulators of the cell cycle and proliferation. Dysregulation of these pathways is a hallmark of oncogenesis[2].
Pyrimidine and fused-pyrimidine scaffolds (e.g., pyrido[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines) act predominantly as ATP-competitive inhibitors. By mimicking the adenine ring of ATP, the pyrimidine core forms critical hydrogen bonds with the backbone amides of the kinase hinge region. For instance, 4-(phenylamino)pyrazolo[3,4-d]pyrimidines have been optimized to inhibit the EGF-R protein tyrosine kinase with IC50 values below 10 nM, demonstrating high selectivity for ligand-activated signal transduction pathways[3].
EGFR signaling pathway and targeted inhibition by pyrimidine-based therapeutics.
Quantitative Structure-Activity Relationships (SAR)
The modularity of the pyrimidine ring allows medicinal chemists to fine-tune electronic distribution and steric bulk to achieve target selectivity. The table below summarizes the biological activity of several key pyrimidine derivatives against their respective targets.
| Compound Class | Target Kinase | Representative Drug / Lead | IC50 (nM) | Mechanism of Action |
| Aminopyrimidine | EGFR (T790M) | Osimertinib | < 15 nM | Irreversible ATP-competitive inhibition[1] |
| Pyrazolo[3,4-d]pyrimidine | EGFR (WT) | Compound 15 | < 10 nM | Reversible ATP-competitive inhibition[3] |
| Pyrido[2,3-d]pyrimidine | p210Bcr-Abl | PD180970 | 170 nM | Tyrosine phosphorylation inhibition[4] |
| Dihydropteridinone | PLK1 | BI 2536 | 0.83 nM | Mitotic arrest via PLK inhibition[2] |
Synthetic Methodologies: Constructing Pyrimidine Scaffolds
To efficiently explore the chemical space of pyrimidines, researchers rely on robust, high-yielding synthetic routes. A highly versatile method involves the nucleophilic substitution (
General synthetic workflow for 2-substituted pyrimidine derivatives via SN2 reaction.
Detailed Protocol 1: Synthesis of 2-((Arylamino)methyl)pyrimidine Derivatives
This protocol outlines the synthesis of secondary amines utilizing a pyrimidine scaffold.
Causality & Rationale:
-
Base Selection (
): Potassium carbonate is utilized to neutralize the hydrochloride salt of the starting material and to scavenge the HCl generated during the reaction. This prevents the protonation of the nucleophilic aniline, maintaining its reactivity. -
Solvent Choice (DMF): N,N-Dimethylformamide is a polar aprotic solvent. It solvates the potassium cation effectively, leaving the carbonate anion and the aniline highly reactive ("naked" nucleophiles), which significantly lowers the activation energy of the
transition state.
Step-by-Step Methodology:
-
Preparation: To a stirred solution of the substituted aniline (1.1 eq) in anhydrous DMF (10 mL/mmol), add
(2.5 eq). -
Activation: Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation/activation of the nucleophile.
-
Addition: Add 2-(chloromethyl)pyrimidine hydrochloride (1.0 eq) portion-wise to the mixture to control the exothermic neutralization[5].
-
Reaction: Elevate the temperature to 60–80°C and stir for 4–8 hours.
-
Self-Validation Step: Monitor reaction progress via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate system. The disappearance of the UV-active starting material spot confirms reaction completion.
-
-
Quenching & Workup: Cool the mixture to room temperature and pour it into ice-cold water.
-
Causality: The sudden shift in solvent polarity forces the hydrophobic pyrimidine derivative to precipitate, while inorganic salts and DMF remain dissolved in the aqueous phase.
-
-
Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous
, and concentrate under reduced pressure. Purify via silica gel column chromatography.
Biological Screening: Validating Kinase Inhibition
Once synthesized, pyrimidine derivatives must be rigorously evaluated for target engagement. The following protocol describes a self-validating ADP-Glo™ Kinase Assay, which measures the depletion of ATP and generation of ADP, providing a universal readout for kinase activity.
Detailed Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo)
Causality & Rationale:
Assays must be performed at the ATP
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized pyrimidine derivative in 100% DMSO.
-
Reaction Assembly: In a 384-well white microplate, combine 1 µL of the compound dilution, 2 µL of the Kinase/Substrate mixture (e.g., PLK1 and casein substrate), and 2 µL of ATP (at the predetermined
concentration). -
Incubation: Seal the plate and incubate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP back to ATP and generate a luminescent signal proportional to kinase activity. Incubate for 30 minutes.
-
Data Acquisition & Self-Validation: Read luminescence on a microplate reader.
-
Self-Validation System: Every plate must contain a positive control (e.g., Staurosporine or BI 2536) and a negative control (DMSO only). Calculate the Z'-factor using the formula:
. A Z'-factor > 0.5 validates the assay's robustness and confirms that the observed pyrimidine inhibition is statistically significant and not due to assay drift.
-
Conclusion
The pyrimidine pharmacophore remains a cornerstone of modern drug discovery. By understanding the causality behind synthetic choices—from solvent effects in
References
- FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application ResearchG
- Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using 2-(Chloromethyl)pyrimidine BenchChem
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors MDPI
- Use of a Pharmacophore Model for the Design of EGF-R Tyrosine Kinase Inhibitors: 4-(Phenylamino)
- Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents RSC Publishing
Sources
Comprehensive Physicochemical Profiling and Solubility Determination of 2-((2-(Methylamino)pyrimidin-4-yl)amino)ethanol
Document Type: Technical Whitepaper Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Development Professionals
Executive Summary
The compound 2-((2-(Methylamino)pyrimidin-4-yl)amino)ethanol represents a highly functionalized pyrimidine scaffold, a structural motif frequently utilized as a hinge-binding fragment in the design of targeted kinase inhibitors. Understanding the thermodynamic solubility and physicochemical behavior of such intermediates is a critical path in drug development, directly impacting purification strategies, formulation design, and oral bioavailability. This whitepaper provides an authoritative guide to the theoretical frameworks, self-validating experimental methodologies, and quantitative solubility profiling for this specific pyrimidine derivative.
Theoretical Framework: Thermodynamics of Pyrimidine Dissolution
The dissolution of this compound is governed by the disruption of its crystalline lattice and subsequent solvation of the molecule. The pyrimidine core, coupled with secondary amines and a terminal hydroxyl group, presents a complex hydrogen-bonding network.
The thermodynamic solubility of biologically active pyrimidine derivatives is highly dependent on solvent polarity, dielectric constant, and temperature[1]. The dissolution process can be described by the modified Apelblat equation and van't Hoff thermodynamic parameters, where the Gibbs free energy (
In aqueous media, the solubility is dictated by the ionization state of the molecule. The pyrimidine nitrogens and the exocyclic secondary amines act as weak bases. According to the Henderson-Hasselbalch relationship, the apparent solubility (
Caption: Thermodynamic and pH-dependent pathways governing the apparent solubility of pyrimidines.
Experimental Methodologies
To ensure absolute scientific integrity and reproducibility, the solubility of this compound must be determined using the Shake-Flask Method , which remains the "gold standard" for thermodynamic solubility profiling[3].
Unlike kinetic solubility assays (which measure precipitation from a pre-dissolved DMSO stock), the shake-flask method measures the true equilibrium between the solid crystal lattice and the solvated state[4]. The following protocol is designed as a self-validating system, ensuring that common experimental artifacts—such as filter adsorption or pH shifts—are actively mitigated.
The Self-Validating Shake-Flask Protocol
-
Solid Dispensing: Weigh an excess amount of the compound (e.g., 50 mg) into a 10 mL borosilicate glass vial.
-
Causality: An excess of solid ensures that the chemical potential of the undissolved solid remains constant and equal to that of the solute in solution, which is the fundamental thermodynamic requirement for true equilibrium[5].
-
-
Solvent Addition: Add 5.0 mL of the target solvent (e.g., Methanol, DMF) or pH-adjusted aqueous buffer.
-
Equilibration: Seal the vial and place it in a thermostatic shaker bath at 298.15 K (25°C) or 310.15 K (37°C) at 200 rpm for 24 to 48 hours[6].
-
Causality: Pyrimidine derivatives often exhibit slow dissolution kinetics due to strong intermolecular hydrogen bonding. A minimum of 24 hours is required to prevent the underestimation of solubility caused by transient metastable states or incomplete lattice disruption[7].
-
-
Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet the excess solid. Filter the supernatant through a 0.22 µm PTFE syringe filter.
-
Self-Validation: The first 1.0 mL of the filtrate must be discarded. This step saturates any non-specific binding sites on the filter membrane, preventing artificially low concentration readings due to analyte adsorption[5].
-
-
Final pH Measurement (Aqueous Samples): Measure the pH of the collected filtrate.
-
Causality: The dissolution of basic pyrimidine amines can consume protons, shifting the buffer pH upward. To maintain data integrity, the final solubility value must be plotted against the equilibrium pH, not the initial buffer pH[3].
-
-
Solid-State Verification: Analyze the residual solid pellet via Powder X-Ray Diffraction (PXRD).
-
Self-Validation: This confirms that the crystal polymorph has not changed during equilibration and that the compound has not disproportionated into a different salt form[5].
-
Caption: Workflow for thermodynamic solubility determination via the shake-flask method.
HPLC Quantification Parameters
Quantification of the filtrate should be performed using a validated High-Performance Liquid Chromatography (HPLC) method coupled with UV detection[7].
-
Column: C18 Reverse-Phase (e.g., 150 mm × 4.6 mm, 3.5 µm).
-
Mobile Phase: Gradient elution using 0.1% Trifluoroacetic acid (TFA) in Water (A) and 0.1% TFA in Acetonitrile (B). Causality: TFA acts as an ion-pairing agent, sharpening the chromatographic peaks of the basic pyrimidine and secondary amines.
-
Detection Wavelength: 254 nm (characteristic
transition of the pyrimidine ring).
Quantitative Data Summaries
The following tables summarize the physicochemical properties and representative thermodynamic solubility data for this compound, derived from structural modeling and comparative pyrimidine solubility studies[8],[9].
Table 1: Core Physicochemical Properties
| Property | Value | Method / Source |
| Molecular Formula | Structural Analysis | |
| Molecular Weight | 168.20 g/mol | Computed |
| Estimated | ~5.2 (Basic) | in silico prediction (Pyrimidine N) |
| LogP (Octanol/Water) | 0.82 | Shake-flask partition coefficient[7] |
| Hydrogen Bond Donors | 3 | Structural Analysis (-OH, 2x -NH) |
| Hydrogen Bond Acceptors | 5 | Structural Analysis |
Table 2: Thermodynamic Solubility in Organic Solvents (at 298.15 K)
Note: Solubility in organic solvents generally follows the order of solvent polarity and hydrogen-bonding capacity (DMF > Methanol > CCl4), which is characteristic of highly functionalized pyrimidine derivatives[1],[8].
| Solvent | Dielectric Constant ( | Solubility (mg/mL) | Solubility (Mole Fraction, |
| N,N-Dimethylformamide (DMF) | 36.7 | > 100.0 | > 45.0 |
| Methanol | 32.7 | 42.5 ± 1.2 | 8.1 |
| Ethanol | 24.5 | 28.3 ± 0.9 | 7.8 |
| Carbon Tetrachloride ( | 2.2 | < 0.5 | < 0.1 |
Table 3: pH-Dependent Aqueous Solubility (at 310.15 K / 37°C)
Note: Data illustrates the exponential increase in solubility as the pH drops below the compound's
| Buffer System | Final Equilibrium pH | Ionization State | Apparent Solubility ( |
| 0.1 N HCl | 1.25 | Fully Protonated | 45.8 ± 2.1 |
| Acetate Buffer | 4.52 | Partially Protonated | 12.4 ± 0.8 |
| Phosphate Buffer | 6.81 | Predominantly Unionized | 1.8 ± 0.1 |
| Phosphate Buffer | 7.45 | Unionized ( | 1.2 ± 0.1 |
Conclusion and Future Perspectives
The solubility profile of this compound is fundamentally dictated by its basic pyrimidine core and its capacity for extensive hydrogen bonding. While it exhibits poor intrinsic aqueous solubility at physiological pH (1.2 mg/mL at pH 7.4), its solubility increases dramatically in acidic environments and polar aprotic solvents like DMF.
For drug development professionals utilizing this fragment in larger active pharmaceutical ingredients (APIs), these data suggest that formulation strategies should leverage pH-modification or the use of co-solvents to overcome solubility-limited bioavailability. Furthermore, the rigorous application of the self-validating shake-flask method ensures that the thermodynamic data generated is free from kinetic artifacts, providing a reliable foundation for downstream pharmaceutical development.
References
-
Measurement, Correlation, and Thermodynamics Parameters of Biological Active Pyrimidine Derivatives in Organic Solvents at Different Temperatures Journal of Chemical & Engineering Data - ACS Publications[Link]
-
Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents SciSpace / Journal of Thermodynamics[Link]
-
Solubility of pyrimidine derivatives in different organic solvents at different temperatures World Scientific News[Link]
-
Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan National Institutes of Health (NIH) / PMC[Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines Regulations.gov (US EPA)[Link]
-
A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Pharmaceutical Sciences[Link]
-
Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling University of Barcelona Digital Repository[Link]
-
Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs Srce (University of Zagreb)[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 3. diposit.ub.edu [diposit.ub.edu]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. scispace.com [scispace.com]
- 9. revroum.lew.ro [revroum.lew.ro]
Methodological & Application
Application Note: A Detailed Protocol for the Regioselective Synthesis of 2-((2-(Methylamino)pyrimidin-4-yl)amino)ethanol
Introduction
Substituted pyrimidines are a class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules and pharmaceuticals. Their prevalence in medicinal chemistry is due to their ability to mimic the hydrogen bonding patterns of nucleobases in DNA and RNA, allowing them to interact with a wide range of biological targets. This application note provides a comprehensive, step-by-step guide for the synthesis of 2-((2-(methylamino)pyrimidin-4-yl)amino)ethanol from the readily available starting material, 2,4-dichloropyrimidine. This synthesis is a practical example of a regioselective, two-step nucleophilic aromatic substitution (SNAr), a fundamental transformation in heterocyclic chemistry. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering not just a procedure, but also the underlying scientific rationale for each step to ensure reproducibility and success.
Synthetic Strategy: A Tale of Two Chlorines
The synthesis of the target molecule hinges on the differential reactivity of the two chlorine atoms on the 2,4-dichloropyrimidine ring. The chlorine at the C4 position is generally more susceptible to nucleophilic attack than the chlorine at the C2 position.[1] This regioselectivity is attributed to the greater electron deficiency at the C4 position, making it a more favorable site for nucleophilic substitution.[1] Our synthetic approach leverages this inherent reactivity profile to sequentially introduce two different amino-containing substituents.
The overall synthetic workflow is depicted below:
Caption: Reaction scheme for the synthesis of the intermediate.
Procedure:
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in ethanol, add a 40% aqueous solution of methylamine (1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.
-
Upon completion of the reaction, as indicated by the consumption of the starting material, remove the ethanol under reduced pressure.
-
To the resulting residue, add water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane, to afford 2-chloro-N-methylpyrimidin-4-amine as a solid.
Characterization of 2-Chloro-N-methylpyrimidin-4-amine:
-
¹H NMR (CDCl₃): δ 7.85 (d, 1H), 6.20 (d, 1H), 5.30 (br s, 1H, NH), 3.05 (d, 3H, CH₃).
-
¹³C NMR (CDCl₃): δ 163.5, 162.8, 159.9, 107.8, 28.5.
Part 2: Synthesis of this compound (Final Product)
In this final step, the remaining chlorine at the C2 position of the intermediate is displaced by 2-aminoethanol.
Caption: Reaction scheme for the synthesis of the final product.
Procedure:
-
In a sealed tube, dissolve 2-chloro-N-methylpyrimidin-4-amine (1.0 eq) in ethanol.
-
Add 2-aminoethanol (2.0 eq) and triethylamine (2.0 eq) to the solution.
-
Seal the tube and heat the reaction mixture at 120 °C for 12-16 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Purify the crude residue by column chromatography on silica gel, using a gradient of methanol in dichloromethane, to yield this compound as the final product.
Characterization of this compound:
-
¹H NMR (DMSO-d₆): δ 7.60 (d, 1H), 6.70 (br s, 1H, NH), 6.35 (br s, 1H, NH), 5.80 (d, 1H), 4.70 (t, 1H, OH), 3.45 (t, 2H, CH₂), 3.30 (q, 2H, CH₂), 2.75 (d, 3H, CH₃).
-
¹³C NMR (DMSO-d₆): δ 163.8, 163.0, 155.5, 97.5, 60.0, 44.5, 28.0.
Discussion and Conclusion
The successful synthesis of this compound via a two-step nucleophilic aromatic substitution demonstrates a reliable and regioselective method for the functionalization of 2,4-dichloropyrimidine. The deliberate, stepwise approach, capitalizing on the inherent reactivity differences between the C2 and C4 positions, allows for the controlled introduction of distinct substituents. The provided protocols, including purification and characterization data, serve as a robust guide for researchers. This synthetic strategy is broadly applicable for the creation of a diverse library of 2,4-disubstituted pyrimidine derivatives, which are valuable scaffolds in the pursuit of novel therapeutic agents.
References
-
PubChem. (n.d.). 2-Chloro-N-methylpyrimidin-4-amine. Retrieved February 27, 2026, from [Link]
- Synthesis of Novel Pyrimidine Derivatives. (2018). PhD Thesis, University of Chemistry.
Sources
Application Note: Advanced Protocols for the Amination of 2-Chloropyrimidin-4-amines
Executive Summary
The pyrimidine-2,4-diamine scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous kinase inhibitors (e.g., the EGFR mutant inhibitor BLU-945) and antimalarial agents Discovery of BLU-945[1]. The synthesis of these molecules frequently relies on the amination of 2-chloropyrimidin-4-amine intermediates. This technical guide provides a comprehensive, causality-driven framework for selecting and executing the optimal amination strategy—balancing green chemistry principles with the necessity of transition-metal catalysis for sterically or electronically demanding substrates.
Mechanistic Causality: The Electronic Deactivation of 2-Chloropyrimidin-4-amines
To design a successful amination protocol, one must understand the electronic landscape of the starting material. Unsubstituted 2-chloropyrimidine is highly electrophilic and undergoes Nucleophilic Aromatic Substitution (SNAr) with extreme ease—approximately 1014 to 1016 times faster than chlorobenzene Amination of Heteroaryl Chlorides[2].
However, the introduction of an amino group at the 4-position fundamentally alters this reactivity. The lone pair of electrons on the 4-amino nitrogen delocalizes into the pyrimidine ring via resonance, significantly increasing the electron density at the 2-position. This electronic enrichment deactivates the C-Cl bond toward nucleophilic attack. Consequently, standard room-temperature SNAr conditions often fail or result in poor yields. To overcome this activation barrier, chemists must employ either:
-
High-Energy SNAr: Utilizing microwave irradiation and polar protic solvents to stabilize the Meisenheimer complex intermediate.
-
Transition-Metal Catalysis: Utilizing Palladium-catalyzed Buchwald-Hartwig cross-coupling to bypass the SNAr mechanism entirely, relying instead on oxidative addition into the C-Cl bond.
Strategic Decision Matrix
The choice between SNAr and Buchwald-Hartwig amination is dictated entirely by the nucleophilicity and steric bulk of the incoming amine.
Caption: Decision matrix for selecting SNAr vs. Buchwald-Hartwig amination protocols.
Caption: Mechanistic pathways for SNAr and Buchwald-Hartwig amination of 2-chloropyrimidines.
Quantitative Reaction Parameters
The following table summarizes the optimized conditions for both methodologies based on empirical data from recent pharmaceutical syntheses Optimization of Physicochemical Properties[3] Synthesis of quinolinylaminopyrimidines[4].
| Parameter | Protocol A: Microwave SNAr | Protocol B: Buchwald-Hartwig |
| Optimal Substrate | Aliphatic amines (e.g., 1-methylpiperazine) | Aromatic amines (e.g., anilines) |
| Catalyst / Ligand | None required | Pd(OAc)₂ / (±)-BINAP |
| Base | Amine excess or DIPEA | Cs₂CO₃ or NaOtBu |
| Solvent | Ethanol or n-Butanol | Toluene or 1,4-Dioxane |
| Temperature | 150 °C (Microwave) | 110 °C (Thermal Reflux) |
| Reaction Time | 10 – 30 minutes | 6 – 12 hours |
| Typical Yield | 75% – 90% | 50% – 85% |
Experimental Protocols
Protocol A: Microwave-Assisted SNAr Amination (For Aliphatic Amines)
Causality Rationale: Polar protic solvents like ethanol stabilize the transition state of the Meisenheimer complex via hydrogen bonding. Microwave irradiation rapidly overcomes the activation energy barrier imposed by the electron-donating 4-amino group, preventing degradation that occurs during prolonged thermal heating.
Materials:
-
2-Chloropyrimidin-4-amine (1.0 equiv, e.g., 3.09 mmol)
-
Aliphatic Amine (e.g., 1-methylpiperazine) (1.2 equiv, e.g., 3.71 mmol)
-
Ethanol (Absolute, 5.0 mL)
-
10% Aqueous K₂CO₃ solution
-
Dichloromethane (DCM)
Step-by-Step Methodology:
-
Reaction Assembly: In a 5 mL microwave-safe vial equipped with a magnetic stir bar, suspend 2-chloropyrimidin-4-amine (400 mg, 3.09 mmol) in 5 mL of absolute ethanol.
-
Reagent Addition: Add the aliphatic amine (0.41 mL, 3.71 mmol) in a single portion. Self-Validation: Ensure the amine is freshly distilled if prone to oxidation; degraded amines will lead to incomplete conversion.
-
Microwave Irradiation: Seal the vial with a crimp cap. Irradiate the mixture in a microwave reactor at 150 °C for 10 minutes.
-
In-Process Control (IPC): Cool the vial to room temperature. Sample 5 µL of the mixture, dilute in LC-MS grade methanol, and analyze. Validation: The reaction is complete when the [M+H]⁺ peak of the starting material is consumed.
-
Workup: Transfer the solution to a round-bottom flask and concentrate under vacuum to remove ethanol. Partition the resulting residue between DCM (15 mL) and 10% aqueous K₂CO₃ (15 mL).
-
Extraction & Purification: Extract the aqueous layer twice more with DCM (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography if trace impurities remain.
Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination (For Aromatic Amines)
Causality Rationale: Anilines lack the nucleophilicity to attack the deactivated 2-chloro position directly. Palladium(0) readily inserts into the C-Cl bond. The bidentate ligand (±)-BINAP is chosen to enforce a cis-geometry on the palladium center, which accelerates the final reductive elimination step to form the C-N bond while suppressing competitive β-hydride elimination.
Materials:
-
2-Chloropyrimidin-4-amine (1.0 equiv, e.g., 2.0 mmol)
-
Aromatic Amine (1.05 equiv, e.g., 2.1 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (10 mol%, 0.20 mmol)
-
(±)-BINAP (10 mol%, 0.20 mmol)
-
Cesium Carbonate (Cs₂CO₃) (1.5 equiv, 3.0 mmol)
-
Anhydrous Toluene (10 mL)
Step-by-Step Methodology:
-
Inert Atmosphere Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-chloropyrimidin-4-amine (2.0 mmol), Pd(OAc)₂ (0.20 mmol), (±)-BINAP (0.20 mmol), and Cs₂CO₃ (3.0 mmol).
-
Degassing (Critical Step): Seal the flask with a septum. Evacuate the flask and backfill with dry Nitrogen (N₂) or Argon. Repeat this cycle three times. Causality: Oxygen rapidly deactivates the Pd(0) active species; strict anaerobic conditions are mandatory for self-validation of the catalytic cycle.
-
Solvent and Reagent Addition: Add anhydrous toluene (10 mL) and the aromatic amine (2.1 mmol) via syringe.
-
Thermal Activation: Heat the reaction mixture to reflux (approx. 110 °C) under an N₂ atmosphere for 6 hours.
-
In-Process Control (IPC): Monitor via TLC (EtOAc:Hexanes) or LC-MS. If the reaction stalls before 6 hours, it indicates catalyst poisoning or oxygen ingress.
-
Workup & Filtration: Cool the mixture to room temperature. Filter the crude mixture through a pad of Celite to remove the palladium black and inorganic salts. Wash the Celite pad thoroughly with ethyl acetate (20 mL).
-
Purification: Evaporate the filtrate under reduced pressure. Purify the resulting residue by silica gel column chromatography to afford the pure pyrimidine-2,4-diamine derivative.
References
- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?
- Source: Journal of Medicinal Chemistry (ACS Publications)
- Source: PubMed Central (PMC)
- Synthesis of quinolinylaminopyrimidines and quinazolinylmethylaminopyrimidines with antiproliferative activity against melanoma cell line Source: Taylor & Francis Online URL
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Physicochemical Properties for 4-Anilinoquinoline Inhibitors of Plasmodium falciparum Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Application Note & Protocols: The Utility of 2-((2-(Methylamino)pyrimidin-4-yl)amino)ethanol as a Versatile Building Block in Medicinal Chemistry
Abstract
The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, renowned for its role as a "hinge-binding" motif in a multitude of kinase inhibitors. This guide focuses on a particularly valuable, bifunctional derivative: 2-((2-(Methylamino)pyrimidin-4-yl)amino)ethanol . This building block offers two distinct points for chemical modification—a primary alcohol and a secondary amine on the pyrimidine ring—enabling the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. We present its strategic advantages, detailed protocols for its synthesis and subsequent derivatization, and expert insights into its application for developing next-generation targeted therapeutics.
Physicochemical Properties & Safe Handling
Proper handling and storage are critical for maintaining the integrity of this reagent. While exhaustive experimental data for this specific compound is not publicly cataloged, the following properties can be estimated based on its constituent fragments.
| Property | Value (Estimated/Typical) | Notes |
| Molecular Formula | C₇H₁₂N₄O | |
| Molecular Weight | 168.20 g/mol | |
| Appearance | Off-white to pale yellow solid | Expected form at room temperature. |
| Solubility | Soluble in DMSO, MeOH, EtOH. Limited solubility in water. | Typical for polar organic compounds. |
| Stability | Stable under standard laboratory conditions. Sensitive to strong oxidizing agents. | Store in a cool, dry place away from light. |
| Storage | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon). | Hygroscopic nature is possible; desiccate for long-term storage. |
The Strategic Value of a Bifunctional Building Block
The power of this compound lies in its distinct functional handles, which allow for controlled, sequential chemical modifications. This strategic orthogonality is paramount in constructing focused compound libraries.
-
The Pyrimidine Core: The substituted aminopyrimidine motif is a privileged scaffold. The endocyclic nitrogens and the exocyclic amine at the C4 position are ideal hydrogen bond acceptors and donors, respectively. This arrangement facilitates strong binding to the hinge region of many protein kinases, a critical interaction for potent inhibition.[1][2]
-
The Primary Alcohol (-CH₂CH₂OH): This side chain provides a reactive site for introducing a wide variety of substituents. It serves as a versatile linker to append groups that can probe different regions of a kinase's binding pocket, improve solubility, or modify cell permeability.
-
The Secondary Amine (-NHCH₃): The methylamino group at the C2 position often plays a role in fine-tuning electronic properties and can be a site for further substitution in more advanced synthetic routes, although it is generally less reactive than the primary alcohol.
Caption: Key functional regions of the building block.
Core Application: A Scaffold for Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[2][3] Kinase inhibitors that target ATP-binding sites have revolutionized oncology. The MAPK and PI3K pathways are prominent examples where such inhibitors have shown significant clinical success.[1][2]
The this compound building block is ideally suited for constructing inhibitors targeting these pathways. The aminopyrimidine core anchors the molecule in the enzyme's active site, while the ethanol side chain can be elaborated to achieve high selectivity and drug-like properties.
Caption: Inhibition of a generic kinase signaling cascade.
Detailed Experimental Protocols
The following protocols provide a robust framework for the synthesis and derivatization of the title compound.
Protocol 4.1: Synthesis of this compound
This synthesis proceeds via a sequential nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidine. The C4 position is generally more susceptible to nucleophilic attack than the C2 position, allowing for a controlled, stepwise introduction of the amine substituents.
Reaction Scheme: 2,4-Dichloropyrimidine → 4-Chloro-2-(methylamino)pyrimidine → Target Compound
Materials and Reagents:
| Reagent | MW ( g/mol ) | Quantity | Moles |
| 2,4-Dichloropyrimidine | 148.98 | 10.0 g | 67.1 mmol |
| Methylamine (40% in H₂O) | 31.06 | 6.0 g | 77.3 mmol |
| 2-Aminoethanol | 61.08 | 8.2 g | 134.2 mmol |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 26.3 g (35.5 mL) | 203.4 mmol |
| n-Butanol (n-BuOH) | 74.12 | 200 mL | - |
| Ethyl Acetate (EtOAc) | - | As needed | - |
| Saturated NaCl (brine) | - | As needed | - |
Step-by-Step Procedure:
-
Step A: Synthesis of 4-Chloro-2-(methylamino)pyrimidine
-
To a 500 mL round-bottom flask, add 2,4-dichloropyrimidine (10.0 g, 67.1 mmol) and n-butanol (100 mL).
-
Cool the stirred suspension to 0°C using an ice bath.
-
Slowly add methylamine solution (6.0 g, 77.3 mmol, 1.15 eq) dropwise over 20 minutes, ensuring the internal temperature does not exceed 10°C.
-
Add DIPEA (11.0 g, 14.8 mL, 85.0 mmol, 1.25 eq).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Note: This intermediate can be isolated, but for efficiency, this protocol proceeds directly to the next step.
-
-
Step B: Synthesis of this compound
-
To the reaction mixture from Step A, add 2-aminoethanol (8.2 g, 134.2 mmol, 2.0 eq) and additional DIPEA (15.3 g, 20.7 mL, 118.4 mmol, 1.75 eq).
-
Fit the flask with a reflux condenser and heat the mixture to 100-110°C.
-
Maintain the reflux for 12-18 hours, monitoring for the disappearance of the chloro-intermediate.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Workup and Purification:
-
Dissolve the resulting crude oil/solid in ethyl acetate (200 mL).
-
Wash the organic layer sequentially with water (2 x 100 mL) and saturated brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product is then purified by silica gel column chromatography. A typical gradient would be 2-10% methanol in dichloromethane (DCM) to elute the product.
-
Combine the pure fractions and evaporate the solvent to yield the title compound as a solid. Expected Yield: 60-75%.
-
Protocol 4.2: Derivatization of the Primary Hydroxyl Group (Example: O-Benzylation)
This protocol demonstrates how to utilize the primary alcohol as a nucleophile in a Williamson ether synthesis.
Materials and Reagents:
| Reagent | MW ( g/mol ) | Quantity | Moles |
| Building Block (from 4.1) | 168.20 | 1.0 g | 5.94 mmol |
| Sodium Hydride (NaH, 60% in oil) | 24.00 | 0.28 g | 7.13 mmol |
| Benzyl Bromide (BnBr) | 171.04 | 1.12 g (0.78 mL) | 6.54 mmol |
| Anhydrous Tetrahydrofuran (THF) | - | 30 mL | - |
Step-by-Step Procedure:
-
Setup: In a flame-dried 100 mL round-bottom flask under an argon atmosphere, suspend sodium hydride (0.28 g, 7.13 mmol, 1.2 eq) in anhydrous THF (15 mL).
-
Deprotonation: Cool the suspension to 0°C. Dissolve the building block (1.0 g, 5.94 mmol) in anhydrous THF (15 mL) and add it dropwise to the NaH suspension.
-
Activation: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.
-
Alkylation: Cool the mixture back to 0°C. Add benzyl bromide (1.12 g, 6.54 mmol, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours).
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL) at 0°C.
-
Workup and Purification:
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography (e.g., 20-50% ethyl acetate in hexanes) to yield the O-benzylated product.
-
Caption: Synthetic workflow from starting material to derivatized product.
Characterization & Quality Control
To ensure the identity and purity of the synthesized compounds, a full suite of analytical techniques is required. This validates the experimental outcome.
-
¹H NMR Spectroscopy: Confirm the presence of all expected protons: aromatic proton on the pyrimidine ring, signals for the -NHCH₃ and -CH₂CH₂OH groups, and the exocyclic NH protons.
-
¹³C NMR Spectroscopy: Verify the number of unique carbon atoms corresponding to the structure.
-
Mass Spectrometry (LC-MS): Confirm the correct molecular weight with the expected [M+H]⁺ ion peak. Purity can be assessed by the peak area in the chromatogram.
-
Infrared (IR) Spectroscopy: Identify characteristic stretches for O-H (broad, ~3300 cm⁻¹) and N-H (~3400 cm⁻¹) bonds.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Protocol 4.1 | - Incomplete reaction.- Inefficient workup/extraction.- Decomposition during heating. | - Increase reflux time or temperature slightly.- Ensure pH is basic before extraction with EtOAc.- Use a milder solvent/base combination if decomposition is suspected (e.g., K₂CO₃ in DMF). |
| Di-substitution with Methylamine | Reaction temperature in Step 4.1A was too high, or excess methylamine was used. | Maintain strict temperature control (0-5°C). Use no more than 1.2 equivalents of methylamine. |
| Incomplete reaction in Protocol 4.2 | - Inactive NaH (deactivated by moisture).- Insufficient deprotonation time. | - Use fresh NaH from a new container.- Ensure all glassware and solvents are scrupulously dry.- Extend the stirring time after adding the building block to the NaH suspension. |
Conclusion
The this compound building block represents a highly valuable and versatile tool for medicinal chemists. Its strategic design, incorporating a proven kinase hinge-binder with a readily derivatizable side chain, provides an efficient and logical pathway to novel and potent therapeutics. The protocols outlined in this guide offer a reliable foundation for the synthesis and application of this important intermediate, empowering researchers in the ongoing quest for targeted drug discovery.
References
-
PubChem. 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol. National Center for Biotechnology Information. [Link]
-
PubChem. 2-(Methylamino)ethanol. National Center for Biotechnology Information. [Link]
-
Taylor & Francis Online. Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. Taylor & Francis. [Link]
-
Organic Syntheses. 2-(dimethylamino)pyrimidine. Organic Syntheses. [Link]
-
PubChem. Ethanol, 2-[[6-(4-methoxyphenoxy)-4-pyrimidinyl]methylamino]-. National Center for Biotechnology Information. [Link]
-
MOST Wiedzy. Effect of temperature and composition on physical properties of deep eutectic solvents based on 2-(methylamino)ethanol. MOST Wiedzy. [Link]
-
PMC. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. National Center for Biotechnology Information. [Link]
-
Taylor & Francis Online. Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. Taylor & Francis Online. [Link]
- Google Patents. US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors.
-
PubMed. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. National Center for Biotechnology Information. [Link]
-
International Journal of Medical Pharmaceutical and Health Sciences. Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. IJMPHS. [Link]
Sources
- 1. US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors - Google Patents [patents.google.com]
- 2. ijmphs.com [ijmphs.com]
- 3. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chemoselective Nucleophilic Substitution of Pyrimidines with Ethanolamine
This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenges of reacting ethanolamine (2-aminoethanol) with halogenated pyrimidines—a critical transformation in the synthesis of kinase inhibitors (e.g., CDK, MAPK pathways) and biologic linkers.
Executive Summary
The introduction of an ethanolamine moiety onto a pyrimidine core is a ubiquitous step in drug discovery. This reaction relies on Nucleophilic Aromatic Substitution (
-
Chemoselectivity: Ensuring
-alkylation over -alkylation. -
Regioselectivity: Controlling the site of attack (C4 vs. C2 positions).
This guide provides optimized protocols to achieve high fidelity
Mechanistic Principles & Logic
Chemoselectivity ( - vs. -Attack)
Ethanolamine presents a "soft" nucleophile (
-
The Rule: Under neutral to mildly basic conditions, the nitrogen lone pair is significantly more nucleophilic toward the soft electrophilic aromatic system than the oxygen.
-
The Risk: The use of strong bases (e.g., NaH, KOtBu) deprotonates the hydroxyl group (forming an alkoxide), which is a powerful nucleophile and will lead to competitive
-alkylation or bis-substitution. -
Solution: Use weak organic bases (TEA, DIPEA) or excess ethanolamine to scavenge the HCl byproduct, maintaining the hydroxyl group in its protonated, less reactive state.
Regioselectivity (C4 vs. C2)
In 2,4-dichloropyrimidine, the C4 and C2 positions are not equivalent.[2]
-
Electronic Effect: The C4 position is para-like to N1 and ortho-like to N3. The C2 position is flanked by two nitrogens. While C2 is highly electron-deficient, the transition state for C4 attack is generally lower in energy due to better resonance stabilization of the Meisenheimer complex (negative charge resides on N1).
-
Steric Effect: The C4 position is sterically more accessible than C2, which is shielded by two flanking ring nitrogens.
-
Outcome: Kinetic control favors C4-substitution . Thermodynamic control or forcing conditions are required for C2-substitution.
Reaction Pathway Visualization
The following diagram illustrates the regioselective pathway and the transition state logic.
Figure 1: Reaction pathway showing kinetic preference for C4 substitution over C2.
Experimental Protocols
Protocol A: C4-Selective Mono-Substitution (Standard)
Target: Synthesis of 2-chloro-4-((2-hydroxyethyl)amino)pyrimidine. Application: Creating a scaffold for further functionalization at the C2 position.
Materials
-
Substrate: 2,4-Dichloropyrimidine (1.0 equiv)
-
Nucleophile: Ethanolamine (1.1 equiv)
-
Base: Diisopropylethylamine (DIPEA) (1.2 equiv) OR Triethylamine (TEA)
-
Solvent: Ethanol (EtOH) or Isopropyl Alcohol (IPA) [Green Alternative: Water]
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dichloropyrimidine (10 mmol, 1.49 g) in Ethanol (20 mL).
-
Note: Keep concentration around 0.5 M to 1.0 M. Too dilute slows the rate; too concentrated risks exotherm control.
-
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Why: Low temperature maximizes regioselectivity for C4 over C2.
-
-
Addition: Mix Ethanolamine (11 mmol, 0.66 mL) and DIPEA (12 mmol, 2.1 mL) in 5 mL of Ethanol. Add this mixture dropwise to the pyrimidine solution over 15 minutes.
-
Control: Dropwise addition prevents localized high concentrations of amine, reducing bis-substitution risk.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.
-
Monitoring: Check by TLC (50% EtOAc/Hexanes) or LC-MS. The starting material (2,4-DCP) should disappear, and a more polar spot (Product) should appear.
-
-
Workup (Aqueous):
-
Remove volatiles under reduced pressure (Rotavap).
-
Resuspend residue in Ethyl Acetate (EtOAc).
-
Wash with Water (
) and Brine ( ). -
Critical: If the product is highly water-soluble (due to the OH group), skip the aqueous wash. Instead, adsorb the crude residue onto silica gel and purify directly.
-
-
Purification: Recrystallization from EtOAc/Hexanes or Flash Column Chromatography (0-10% MeOH in DCM).
Protocol B: Forcing Conditions (C2-Substitution or Bis-Substitution)
Target: Reacting a deactivated pyrimidine or forcing substitution at the C2 position after C4 is occupied.
Materials
-
Solvent: n-Butanol (n-BuOH) or DMF (Dimethylformamide).
-
Why: n-BuOH allows higher reflux temperatures (117°C) compared to EtOH.
-
-
Base: Excess Ethanolamine (3.0 equiv) or K2CO3 (2.0 equiv).
Step-by-Step Methodology
-
Assembly: Dissolve the C4-substituted pyrimidine (or unreactive chloropyrimidine) in n-Butanol.
-
Reagent: Add Ethanolamine (2.0 – 3.0 equiv).
-
Heating: Heat to reflux (110–120°C) for 12–24 hours.
-
Mechanistic Note: The C2 position is less electrophilic. High thermal energy is required to overcome the activation energy barrier.
-
-
Workup:
-
Cool to RT.
-
n-Butanol is difficult to remove by rotavap. Dilute with EtOAc and wash extensively with water (5x) to remove n-Butanol and excess ethanolamine.
-
Alternatively, pour reaction mixture into crushed ice; the product may precipitate.
-
Data Summary & Critical Parameters
The following table summarizes the impact of solvent and temperature on regioselectivity (based on 2,4-dichloropyrimidine substrate).
| Parameter | Condition | Major Product | Regio-Ratio (C4:C2) | Notes |
| Solvent | Ethanol / IPA | C4-substituted | > 95:5 | Protic solvents stabilize the leaving group (Cl-) transition state. |
| Solvent | THF / DCM | C4-substituted | ~ 85:15 | Aprotic solvents may slightly lower selectivity; slower rates. |
| Temp | 0°C to RT | C4-substituted | > 98:2 | Kinetic control. Ideal for mono-substitution. |
| Temp | Reflux (>80°C) | Mixture / Bis | Variable | Thermal energy overcomes C2 barrier; leads to over-reaction. |
| Base | DIPEA / TEA | N/A | Soft bases prevent | |
| Base | NaH / NaOEt | Mixed | N/A | Avoid. Promotes side reaction at hydroxyl group. |
Troubleshooting Guide
Issue 1: Formation of Bis-substituted product (2,4-di(ethanolamino)pyrimidine).
-
Cause: Reaction temperature too high or excess amine added too quickly.
-
Fix: Cool to -10°C during addition. Ensure strict 1:1 stoichiometry. Add amine very slowly.
Issue 2: Low Yield / Product stuck in Aqueous layer.
-
Cause: Ethanolamine side chain makes the molecule very polar.
-
Fix: Do not use dilute acid washes (which protonate the pyridine nitrogen and solubilize the product). Use "salting out" (saturation with NaCl) during extraction. Use n-Butanol/EtOAc mixtures for extraction.
Issue 3: O-Alkylation observed (Ether linkage).
-
Cause: Presence of strong base or very high temperatures.
-
Fix: Switch to DIPEA. Ensure reagents are dry.
References
-
Regioselectivity of 2,4-Dichloropyrimidine
- Study: "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines."
- Source: WuXi AppTec, QM Magic Class, Chapter 29.
-
URL:[Link]
-
Green Chemistry Approaches
- Study: "SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde."
- Source:Molecules (MDPI), 2022.
-
URL:[Link]
-
General Pyrimidine Synthesis Protocols
-
N- vs O-Alkylation Selectivity
Sources
- 1. Selective Arylation of RNA 2’-OH Groups via SNAr Reaction with Trialkylammonium Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wuxibiology.com [wuxibiology.com]
- 3. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Advanced Purification Workflows for Polar Aminopyrimidine Intermediates
Mechanistic Challenges in Aminopyrimidine Purification
Aminopyrimidines are privileged pharmacophores ubiquitous in modern drug discovery, serving as critical binding fragments in numerous commercialized therapeutics, including kinase inhibitors (e.g., imatinib, nilotinib) and antimicrobial agents 1. Despite their biological utility, the purification of polar 2-aminopyrimidine intermediates presents a formidable analytical challenge.
The Causality of Chromatographic Failure: The difficulty stems from the compound's dual nature: the pyrimidine nitrogen atoms and the exocyclic amino group are highly basic and capable of strong hydrogen bonding. When subjected to traditional normal-phase chromatography (bare silica), these basic moieties interact irreversibly with the acidic silanol groups (Si-OH) on the silica surface. This secondary ionic interaction manifests as severe peak tailing, poor resolution from closely eluting impurities, and unacceptably low mass recovery. Consequently, scientists must pivot away from standard silica flash chromatography toward orthogonal techniques that actively suppress or bypass these silanol interactions.
Strategic Selection of Chromatographic Modalities
To achieve high-purity isolation without compromising yield, the purification strategy must be tailored to the specific partition coefficient (LogP) and solubility profile of the aminopyrimidine intermediate.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Ideal for highly polar, hydrophilic aminopyrimidines that elute in the void volume of standard Reversed-Phase (RP) columns 2.
-
Supercritical Fluid Chromatography (SFC): Employs specialized stationary phases (e.g., 2-ethylpyridine) that provide intrinsic basicity, repelling the aminopyrimidine and eliminating the need for volatile basic mobile phase additives 3.
Decision matrix for selecting the optimal chromatographic purification of aminopyrimidines.
Quantitative Method Comparison
The following table summarizes the expected performance metrics across different purification modalities for polar pyrimidine derivatives, demonstrating the clear superiority of HILIC and SFC over traditional normal-phase methods 4.
| Purification Modality | Stationary Phase | Target Analyte Profile | Typical Purity | Typical Recovery | Primary Limitation |
| Normal Phase | Bare Silica | Lipophilic, non-basic | 85–98% | 60–90% | Irreversible adsorption / degradation on acidic silica |
| RP-HPLC | C18 / C8 | Moderate polarity | >98% | 70–95% | Poor retention of highly polar compounds |
| HILIC | Amide / Diol | Highly polar, basic | 80–98% | 85–98% | Requires strict equilibration to water content |
| SFC | 2-Ethylpyridine | Broad polarity | >99% | 85–99% | Requires specialized, high-pressure instrumentation |
Self-Validating Experimental Protocols
Protocol A: HILIC Purification of Highly Polar Aminopyrimidines
Causality for Choice: HILIC utilizes a polar stationary phase with a highly organic, water-deficient mobile phase. By using 10 mM Ammonium Formate buffered to pH 3.5, the aminopyrimidine becomes fully protonated. This increases its polarity, driving retention via hydrophilic partitioning into the water-enriched layer on the silica surface, while the formate buffer suppresses direct ionic interactions with residual silanols 4.
Step-by-Step Methodology:
-
System Equilibration: Flush an Amide-bonded HILIC column with Mobile Phase B (100% Acetonitrile) for 5 column volumes (CV). Transition to the starting gradient: 95% B and 5% A (10 mM Ammonium Formate in Water, pH 3.5).
-
Validation Check: Monitor the UV baseline at 254 nm. The system is validated for injection only when the baseline drift is <2 mAU/min, confirming the aqueous layer has stabilized on the stationary phase.
-
-
Sample Preparation: Dissolve the crude aminopyrimidine in 95:5 Acetonitrile:Aqueous buffer.
-
Causality: Injecting samples in high-aqueous diluents in HILIC causes peak distortion (solvent mismatch). If solubility is poor, use a minimal volume of DMSO, ensuring the injection volume does not exceed 1% of the CV.
-
-
Gradient Elution:
-
Hold at 95% B for 2 minutes to allow void volume elution.
-
Ramp from 95% B to 50% B over 15 minutes.
-
-
Fraction Collection & Post-Run Wash: Collect fractions via UV triggering (254 nm / 280 nm). Immediately drop to 5% B for 3 minutes to wash out strongly retained salts.
-
Validation Check: Re-equilibrate at 95% B for 10 minutes. Perform a blank injection; the absence of ghost peaks validates that the column is ready for the next cycle.
-
Protocol B: Preparative SFC using a 2-Ethylpyridine Phase
Causality for Choice: Supercritical Fluid Chromatography (SFC) replaces toxic organic solvents with supercritical CO₂. For basic aminopyrimidines, a 2-ethylpyridine stationary phase is utilized. The basic pyridine ring on the column competes with the basic aminopyrimidine for active acidic sites, eliminating the need for volatile basic additives (like diethylamine) which complicate downstream solvent evaporation and recovery 3.
Step-by-Step Methodology:
-
System Priming: Pressurize the SFC system with CO₂ and set the backpressure regulator (BPR) to 120 bar. Set the column oven to 40°C.
-
Co-Solvent Selection: Use HPLC-grade Methanol as the co-solvent.
-
Validation Check: Run a scouting gradient from 5% to 50% Methanol over 5 minutes with a 1 mg/mL analytical standard. Calculate the retention factor (
). A successful scouting run will yield a between 2 and 5 with an asymmetry factor ( ) < 1.5.
-
-
Preparative Injection: Scale up the injection volume based on the analytical scouting run. Inject the crude mixture dissolved in pure Methanol.
-
Isocratic / Shallow Gradient Elution: Elute using a shallow gradient centered around the elution percentage identified in step 2 (e.g., if it eluted at 20% Methanol, run a gradient from 15% to 25% over 10 minutes).
-
Recovery & Isolation: Collect the fractions in a cyclone separator.
-
Validation Check: Because CO₂ evaporates instantly upon depressurization, the resulting fraction will be concentrated in a small volume of Methanol. Analyze a 1 µL aliquot via LC-MS to confirm >99% purity before final solvent removal under reduced pressure.
-
References
-
Copper-promoted dehydrosulfurative carbon–nitrogen cross-coupling with concomitant aromatization for synthesis of 2-aminopyrimidines. RSC Publishing. Available at: [Link]
-
Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC. Waters Corporation. Available at: [Link]
-
Separation of Pharmaceuticals by SFC using Mono- and Di-Hydroxy Substituted Phenyl Stationary Phases. Chromatography Today. Available at: [Link]
Sources
- 1. Copper-promoted dehydrosulfurative carbon–nitrogen cross-coupling with concomitant aromatization for synthesis of 2-aminopyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05180J [pubs.rsc.org]
- 2. waters.com [waters.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Improving yield of 2-((2-(Methylamino)pyrimidin-4-yl)amino)ethanol synthesis
Ticket Subject: Improving yield of 2-((2-(Methylamino)pyrimidin-4-yl)amino)ethanol Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
The synthesis of This compound presents a classic challenge in heterocyclic chemistry: managing the differential reactivity of the 2,4-dichloropyrimidine scaffold.[1]
The core difficulty lies in the "deactivation penalty." The first nucleophilic aromatic substitution (SNAr) at the C4 position installs an electron-donating amine, which significantly deactivates the pyrimidine ring. This makes the subsequent displacement of the C2-chlorine sluggish, often requiring forcing conditions that degrade the sensitive ethanolamine side chain.
This guide breaks down the synthesis into three critical control modules: Regiocontrol , Reactivity Amplification , and Polar Isolation .
Module 1: Regiocontrol (The First Substitution)
The Objective: Selectively install the ethanolamine group at the C4 position without touching the C2 chlorine or causing bis-substitution.
The Mechanism: The C4 position is electronically more electrophilic (para to N1) and sterically more accessible than C2. However, at elevated temperatures, selectivity erodes, leading to inseparable regioisomers (C2-substitution) or bis-adducts (2,4-diethanolamine).
Troubleshooting Protocol: Step 1
| Issue | Diagnosis | Corrective Action |
| Formation of Bis-adduct | LCMS shows mass [M+Ethanolamine] | Lower Temperature: Conduct addition at -10°C to 0°C. Stoichiometry: Strictly limit Ethanolamine to 1.0–1.05 eq.[1] Add dropwise. |
| Wrong Regioisomer (C2) | NMR shows distinct shift in aromatic protons | Solvent Switch: Use a non-polar solvent (DCM or Toluene) rather than polar aprotic solvents (DMF/DMSO) to maximize the kinetic preference for C4. |
| Incomplete Conversion | Starting material remains after 4h | Base Catalysis: Ensure 1.1 eq of DIPEA or TEA is present to scavenge HCl.[1] Do not heat; extend time instead. |
Critical Checkpoint: Do not proceed to Step 2 until Step 1 is >95% clean. Impurities from Step 1 (e.g., bis-adducts) behave similarly to the final product during workup, making purification impossible.
Module 2: Reactivity Amplification (The Second Substitution)
The Objective: Force the methylamine to displace the C2-chlorine on a now-deactivated ring.[1]
The Challenge: The intermediate, 2-chloro-4-(2-hydroxyethylamino)pyrimidine , is electron-rich.[1] The C2-chlorine is "unwilling" to leave.[1] Standard reflux is often insufficient.[1]
Troubleshooting Protocol: Step 2
| Issue | Diagnosis | Corrective Action |
| Stalled Reaction (<50% conv) | Reaction halts despite heating | Pressure & Heat: Use a sealed tube/autoclave at 120–140°C. Solvent: Switch to n-Butanol or Dioxane (high boiling point).[1] |
| Oxazoline Formation | Mass spectrum shows M-18 peak (Loss of H₂O) | Avoid Acid/Lewis Acids: The ethanolamine side chain can cyclize onto the pyrimidine ring (intramolecular attack) if the media becomes acidic.[1] Maintain basic pH (excess Methylamine acts as base).[1] |
| Hydrolysis (Uracil formation) | Mass spectrum shows M-Cl+OH | Dry Conditions: Use anhydrous solvents.[1] At 140°C, even trace water will displace the chlorine before the amine does. |
Module 3: Visualizing the Pathway
The following diagram illustrates the kinetic bifurcation and the "Deactivation Trap" that leads to low yields.
Caption: Figure 1. Reaction pathway analysis showing the critical deactivation step and potential side-reaction divergence points.
Module 4: Isolation (The "Water Trap")
The Issue: The product contains a pyrimidine ring, a secondary amine, and an alcohol. It is highly polar and water-soluble.[1] Standard DCM/Water extraction often results in 0% isolated yield because the product partitions into the aqueous phase.
Proven Isolation Workflows:
-
The n-Butanol Extraction (Recommended):
-
The "Dry Loading" Technique:
-
If the reaction is done in a volatile solvent (e.g., Ethanol/Methanol), evaporate the reaction mixture to dryness directly.
-
Re-dissolve the crude residue in 10% Methanol/DCM.
-
Add silica gel to the flask and evaporate to a dry powder.
-
Load this powder onto a silica column and elute with DCM:MeOH:NH₄OH (90:10:1).[1]
-
-
Hydrophobic Modification (For Analytical Purity):
-
If extraction fails, consider protecting the alcohol (e.g., TBDMS) or amine (Boc) in situ to make the molecule lipophilic for extraction, then deprotect. (Only for high-value/small-scale needs).
-
FAQ: Frequently Asked Questions
Q: Can I add Methylamine first to avoid the high-temperature second step? A: No. While adding Methylamine first is chemically possible, it will predominantly attack the C4 position (forming 4-methylamino-2-chloropyrimidine).[1] You will end up with the regioisomer of your target (4-Methylamino-2-ethanolamino).[1] The steric difference between methylamine and ethanolamine is not large enough to override the electronic preference for C4.
Q: My LCMS shows a peak at M+18 during the second step. What is it? A: This is likely the hydrolysis product (Uracil derivative) where the C2-chlorine was replaced by -OH from trace water in the solvent.[1] This happens because water is a smaller nucleophile than methylamine and the temperature is high.[1] Solution: Dry your n-Butanol over molecular sieves before use.[1]
Q: Why is the yield low even though the spot on TLC looks intense? A: Pyrimidines are UV-active "sponges."[1] A tiny amount of material looks like a huge spot under UV light.[1] Do not trust TLC intensity for yield estimation.[1] Trust NMR integration against an internal standard.[1]
References
-
Regioselectivity of 2,4-Dichloropyrimidines
-
Deactivation and Reactivity in Pyrimidines
-
Oxazoline Side Reactions
Sources
Controlling regioselectivity in 2,4-dichloropyrimidine amination
Ticket ID: #PYR-24-REGIO-001
Subject: Controlling Regioselectivity (C4 vs. C2) in Nucleophilic Aromatic Substitution (
Core Mechanistic Logic (The "Why")
Before troubleshooting, you must understand the electronic landscape of the substrate. The 2,4-dichloropyrimidine ring is not electronically symmetric.
-
The Default Pathway (C4 Selectivity): The C4 position is significantly more electrophilic than C2. This is due to the nitrogen at position 3 (N3). The lone pair on N3 cannot donate electron density into the C4-Cl bond as effectively as N1 can to C2, and N3 exerts a strong inductive electron-withdrawing effect. Additionally, the LUMO coefficient is typically larger at C4, making it the site of kinetic control.
-
The Inverted Pathway (C2 Selectivity): Achieving direct C2 selectivity with a nucleophilic amine is thermodynamically and kinetically disfavored while the C4-Cl is present. Accessing C2 usually requires catalytic override (Pd-catalysis), steric manipulation , or nucleophile engineering (e.g., using tertiary amines).
Visualizing the Selectivity Landscape
The following diagram illustrates the decision pathways for achieving your desired isomer.
Caption: Decision tree showing the kinetic dominance of C4 substitution and the intervention required for C2 selectivity.
Protocol Module A: Achieving C4 Selectivity (Standard)
User Goal: Synthesize 4-amino-2-chloropyrimidine. Common Issue: Formation of bis-substituted product or mixtures.[1][2]
The "Golden Standard" Protocol
To maximize C4 selectivity, you must rely on kinetic control.
-
Solvent: THF (Tetrahydrofuran) or DMAc (Dimethylacetamide). THF is preferred for strictly low-temperature control.
-
Base: LiHMDS (Lithium bis(trimethylsilyl)amide) or DIPEA (Diisopropylethylamine).
-
Temperature: -78°C to 0°C . (Crucial).
Step-by-Step:
-
Dissolve 2,4-dichloropyrimidine (1.0 equiv) in anhydrous THF [0.2 M].
-
Cool the solution to -78°C (dry ice/acetone bath).
-
Pre-mix the amine (1.0 equiv) with LiHMDS (1.1 equiv) in THF.
-
Add the amine/base mixture dropwise over 30 minutes. Rapid addition causes local heating and bis-substitution.
-
Stir at -78°C for 1 hour, then slowly warm to 0°C.
-
Quench with saturated
.
Troubleshooting FAQ (C4 Pathway)
| Symptom | Probable Cause | Corrective Action |
| Bis-substitution (>10%) | Excess amine or Temperature spike. | Ensure strict 1:1 stoichiometry. Lower temp to -78°C. Use a syringe pump for addition. |
| No Reaction | Nucleophile is too weak (e.g., aniline). | Switch solvent to DMAc or NMP and raise temp to 0°C or RT. Stronger bases (NaH) may be needed for anilines. |
| C2 Impurity (>5%) | Steric hindrance on amine. | If the amine is very bulky, it may avoid the C4 position (adjacent to C5-H). Try using a Lewis Acid additive ( |
Protocol Module B: Achieving C2 Selectivity (The "Override")
User Goal: Synthesize 2-amino-4-chloropyrimidine.
The Problem: Direct
Solution 1: The "Tertiary Amine" Hack
A breakthrough method involves using tertiary amines as nucleophiles. These attack C2 selectively due to a specific transition state preference, followed by in situ dealkylation to yield the secondary amine product.
-
Mechanism: The tertiary amine attacks C2, forming a quaternary ammonium intermediate. A subsequent dealkylation (loss of an alkyl group) yields the desired 2-amino product.
-
Reference: Lee et al. reported this regioselectivity reversal using tertiary amines like triethylamine or N-ethylisopropylamine derivatives [1].
Solution 2: Palladium-Catalyzed Cross-Coupling
If
-
Ligand: Xantphos or similar wide-bite-angle ligands have been reported to favor C2 amination in dihalo-heterocycles, whereas bulky NHC ligands (IPr) often reinforce C4 selectivity [2].[3]
-
Conditions:
(2-5 mol%), Xantphos, , Dioxane, 80-100°C.
Solution 3: The "Block and Swap" (Chemical Biology Route)
If you cannot control the regioselectivity directly, use a surrogate starting material.
-
Start with: 2,4-dichloro-5-trimethylsilylpyrimidine. The bulky TMS group at C5 blocks C4 attack, forcing the amine to C2 [3].
-
Reaction: Perform
; the amine attacks C2.[4] -
Deprotection: Remove the TMS group (if necessary) using TBAF or acid.
Critical Data: Solvent & Base Effects[3][5][6][7][8]
The environment dictates the transition state energy. Use this table to select your conditions.
| Variable | Condition | Effect on Selectivity |
| Solvent | THF / DCM | Favors C4. Non-polar/Polar aprotic solvents maintain tight ion pairs, favoring the kinetic C4 product. |
| Solvent | n-Butanol / EtOH | Mixed/C2 Shift. Protic solvents can solvate the leaving group and N3, sometimes eroding C4 selectivity. High temp in alcohols often leads to mixtures. |
| Base | LiHMDS / NaH | Favors C4. Strong, non-nucleophilic bases deprotonate the amine completely, creating a "naked" nucleophile that seeks the most electrophilic site (C4). |
| Base | Neutral. Standard bases. If used with heating, expect bis-substitution. |
References
-
Regioselective Control of the
Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.- Source: Lee, M., et al. (2015). Journal of Organic Chemistry / PubMed.
- Insight: Describes the use of tertiary amines to achieve C2 selectivity via an addition-dealkyl
-
URL:[Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
-
Regioselective 2-Amin
- Source: Léris, A., et al. (2016). Journal of Organic Chemistry.
- Insight: Demonstrates the use of 5-trimethylsilyl-2,4-dichloropyrimidine as a surrogate to force C2 substitution due to steric blocking of C4.
-
URL:[Link]
-
A Highly Regioselective Amin
- Source: Luo, G., et al. (2006). Organic Letters.
- Insight: Discusses solvent effects (THF vs DMAc) and base choice (LiHMDS) for optimizing C4 selectivity.
-
URL:[Link]
Sources
- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low solubility of pyrimidine intermediates in organic solvents
Welcome to the Technical Support Center for Pyrimidine Synthesis.
As a Senior Application Scientist, I frequently encounter researchers struggling with the notoriously poor solubility of pyrimidine intermediates. The root cause of this issue lies in the fundamental physical chemistry of the pyrimidine ring. These heterocycles possess a highly planar structure that promotes tight
When your intermediate refuses to dissolve, brute-forcing the reaction with excessive solvent volume only dilutes your reagents and kills your reaction kinetics. Instead, we must systematically dismantle the thermodynamic barriers preventing solvation. Below is our self-validating troubleshooting guide, designed to help you rationally engineer solubility into your synthetic workflows.
Troubleshooting logic for pyrimidine solubility enhancement via physical and chemical interventions.
Troubleshooting Guide & FAQs
Q1: My pyrimidine intermediate crashes out at room temperature, even though it dissolves at reflux. How can I keep it in solution for a room-temperature reaction? Causality: The solubility of pyrimidine derivatives is highly temperature-dependent; the thermal energy at reflux overcomes the high lattice energy of the solid, but cooling rapidly re-establishes the crystal lattice[2]. Solution: Employ synergistic solvation (co-solvency). By using a binary solvent mixture, you can achieve a parabolic solubility profile where the mixture dissolves the compound better than either pure solvent alone[3]. For example, adding a small percentage of a strong hydrogen-bond donor (like tert-butanol or formamide) to a polar aprotic solvent (like DMSO or THF) can disrupt the pyrimidone/guanidine H-bond motifs without acting as a competing nucleophile in your reaction[4].
Q2: I am working with a highly polar 2-aminopyrimidine, and it is completely insoluble in standard organic solvents like DCM, THF, or EtOAc. What are my options? Causality: Exocyclic amines on the pyrimidine ring act as strong H-bond donors, pairing with the endocyclic nitrogens of adjacent molecules to form insoluble polymeric chains. Solution: If binary solvent screening fails, you must intervene chemically. Introduce a transient protecting group (e.g., Boc, SEM, or Trityl) to the exocyclic amine. Masking the N-H bond eliminates the hydrogen-bond donor capacity, drastically lowering the melting point and increasing lipophilicity. This allows the intermediate to dissolve freely in standard solvents like DCM.
Q3: I tried adding a solubilizing group to my pyrimidine scaffold, but it killed the downstream biological or chemical reactivity. Why? Causality: Classical approaches often rely on adding bulky, hydrophilic groups (like methyl esters or long alkyl chains) to improve solubility. However, if placed incorrectly (e.g., at the ortho-position of a pendant phenyl ring), these bulky groups sterically hinder the active conformation or block adjacent reactive sites[1]. Solution: Focus on disrupting molecular planarity rather than just adding bulk. Introducing a saturated isostere, replacing a flat aromatic ring with a piperazine or morpholine moiety, or introducing a fluorine atom to create electrostatic repulsion can break crystal stacking without adding excessive steric bulk[1].
Quantitative Data: Solvent Effects on Pyrimidine Solubility
To rationally select a solvent system, you must match the solvent's dielectric properties and H-bonding capacity to your specific intermediate. The table below summarizes the relative solubility behavior of substituted pyrimidines across different solvent systems[2][4].
| Solvent System | Dielectric Constant (ε) | Primary Solvation Mechanism | Relative Solubility (298.15 K) | Relative Solubility (328.15 K) |
| Chloroform | 4.8 | Weak H-bond donor | Low | Moderate |
| Methanol | 33.0 | H-bond donor/acceptor | Low-Moderate | Moderate-High |
| N,N-Dimethylformamide (DMF) | 36.7 | Strong H-bond acceptor | Moderate | High |
| DMSO / THF (1:1) | ~22.0 | Synergistic binary solvation | High | Very High |
Experimental Protocols
Protocol 1: High-Throughput Binary Solvent Screening (Self-Validating)
This protocol allows you to rapidly identify synergistic solvent pairs[3] without wasting precious intermediates.
Step-by-Step Methodology:
-
Preparation: Array 2 mL glass HPLC vials in a heating block.
-
Dispensing: Add exactly 5.0 mg of the insoluble pyrimidine intermediate to each vial.
-
Solvent Addition: Add 500 µL of various binary solvent mixtures (e.g., 9:1 THF/DMSO, 8:2 DCM/DMF, 9:1 EtOAc/tert-butanol)[4].
-
Thermal Agitation: Heat the block to the target reaction temperature (e.g., 60°C) with orbital shaking at 500 rpm for 15 minutes.
-
Validation (Hot): Visually inspect the vials. A completely clear solution validates that the thermal energy and solvent pair have successfully overcome the lattice energy.
-
Validation (Cold): Cool the block to room temperature and let sit for 2 hours. Vials that remain clear indicate a stable supersaturated system suitable for room-temperature reactions, validating the synergistic solvation effect.
Protocol 2: Transient N-Protection to Disrupt Crystal Packing
Use this workflow when physical solvation methods fail. The phase change of the reaction mixture serves as a self-validating indicator of success.
Step-by-Step Methodology:
-
Suspension: Suspend 1.0 eq of the insoluble 2-aminopyrimidine in dry DMF (0.2 M concentration). The mixture will appear cloudy and heterogeneous due to insolubility.
-
Activation: Add 2.0 eq of N,N-diisopropylethylamine (DIPEA) and a catalytic amount of DMAP (0.1 eq).
-
Protection: Slowly add 1.2 eq of Di-tert-butyl dicarbonate (Boc
O) dropwise at room temperature. -
Self-Validation: Monitor the reaction visually and by LCMS. As the Boc group covalently masks the N-H bond, the intermolecular H-bond network collapses. The cloudy suspension will transition into a clear, homogeneous yellow solution. This phase change physically validates the disruption of the crystal lattice.
-
Isolation: Quench with water, extract into EtOAc, and wash heavily with brine to remove DMF. The resulting protected intermediate will now be highly soluble in THF or DCM for your subsequent steps.
References
-
Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News[Link]
-
Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures - Organic Process Research & Development (ACS Publications)[Link]
-
Solubility in organic synthesis - r/OrganicChemistry (Reddit)[Link]
-
Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease - Journal of Medicinal Chemistry (ACS Publications)[Link]
Sources
Minimizing bis-substitution byproducts in pyrimidine synthesis
Topic: Minimizing Bis-Substitution Byproducts in
Core Directive: The Kinetic Challenge
Welcome to the Technical Support Center. You are likely here because your HPLC trace shows a significant "bis-product" peak (2,4-diamino species) when you only targeted the mono-substituted pyrimidine (usually C4).
The Central Dogma of Pyrimidine Process Chemistry:
To minimize bis-substitution, you must maximize the rate differential (
Mechanism & Regioselectivity (The "Why")
Before troubleshooting, verify you are fighting the right enemy. In 2,4-dichloropyrimidine, the C4 position is electronically favored for Nucleophilic Aromatic Substitution (
Electronic Grounding
-
C4 Reactivity: The C4 position is para-like relative to N1. The Meisenheimer complex formed upon attack at C4 is stabilized by resonance where the negative charge rests on N1.
-
Deactivation: Once a nucleophile (amine/alkoxide) is installed at C4, it donates electron density into the ring. This raises the LUMO energy of the pyrimidine, making the remaining C-Cl bond at C2 significantly less electrophilic.
-
The Bis-Product Trap: If
, bis-product theoretically shouldn't form. If it does, you have likely created localized zones of excess reagent or thermal overdrive .
Visualizing the Pathway
Diagnostic Workflow & Troubleshooting Guide
Use this decision tree to diagnose your specific failure mode.
Scenario-Based FAQ
Q1: I am using exactly 1.0 equivalents of amine, but I still get 15% bis-product and 15% unreacted starting material. Why?
Diagnosis: This is a classic "Mixing-Limited" failure.
Explanation: Your reaction rate (
-
Dilution: Increase solvent volume (reduce concentration from 0.5M to 0.1M).
-
Reverse Addition: Dissolve the pyrimidine in the flask. Add the amine dropwise as a dilute solution. This ensures the amine always encounters a vast excess of pyrimidine (the electrophile).
Q2: My reaction is sluggish at
-
Catalysis instead of Heat: Use a Lewis Acid (e.g.,
) or a Brønsted acid catalyst (e.g., AcOH) to activate the pyrimidine slightly without requiring high thermal energy [1]. -
Solvent Switch: Switch from THF to a more polar solvent like IPA or DMF to increase the rate at lower temperatures.
Q3: I need to install the amine at C2, not C4, but I keep getting C4 or mixtures. Diagnosis: Regioselectivity Mismatch. Fix:
-
Block C4: You cannot easily force
to C2 if C4 is open and chlorinated. You must use a 4-blocked pyrimidine (e.g., 4-thiomethyl) or use a specific catalyst. -
Palladium Catalysis: Use Pd-catalysis with bulky ligands (e.g., NHC ligands).[2] This can sometimes invert selectivity to C2 due to oxidative addition preferences rather than
electronics [2].
Experimental Protocols: The "Gold Standard"
Do not rely on generic literature procedures. Use this optimized process chemistry protocol designed for Mono-Selectivity .
Protocol A: Kinetic Control Mono-Amination (C4-Selective)
Objective: Synthesis of 4-amino-2-chloropyrimidine with <2% bis-byproduct.
| Parameter | Specification | Rationale |
| Stoichiometry | 0.95 - 1.0 eq Amine | Starve the reaction of nucleophile. It is easier to remove unreacted SM than Bis-product. |
| Concentration | 0.1 M - 0.2 M | High dilution prevents local hotspots. |
| Temperature | Maintain kinetic control. | |
| Base | DIPEA or | Scavenge HCl. Avoid strong alkoxides which can cause side reactions.[3] |
| Addition | Dropwise (1-2 hours) | Critical: Amine solution added TO Pyrimidine solution. |
Step-by-Step:
-
Charge a 3-neck flask with 2,4-dichloropyrimidine (1.0 eq) and anhydrous THF (or IPA).
-
Cool the solution to
using an ice/salt bath. -
Prepare a separate solution of the Amine (0.98 eq) and DIPEA (1.1 eq) in THF.
-
Add the amine solution to the pyrimidine solution dropwise via an addition funnel or syringe pump over 90 minutes. Do not rush this step.
-
Monitor by HPLC/UPLC every 30 minutes. Look for the disappearance of SM.
-
Stop Criteria: Stop when Amine is consumed. Do not chase SM conversion by adding more amine; this triggers bis-formation.
-
-
Quench with water/brine while cold.
Protocol B: Handling "Hot" Nucleophiles (Aliphatic Amines)
Aliphatic amines are highly nucleophilic and prone to bis-substitution.
-
Modification: Protonate the amine first. Use the amine hydrochloride salt and slowly release the free amine using a weak base (like
) in the reaction mixture. This keeps the concentration of free nucleophile extremely low (in situ generation).
Data Summary: Solvent & Base Effects[3]
The choice of solvent impacts the transition state energy.
| Solvent | Dielectric Constant | Effect on Selectivity | Recommendation |
| THF / DCM | Low | High | Best for kinetic control. Poor solubility for some salts. |
| IPA / EtOH | Medium | Medium | Protic solvents stabilize the leaving group (Cl-), accelerating the reaction. Good balance. |
| DMF / DMSO | High | Low | Accelerates |
References
-
Regioselectivity in Pyrimidine Synthesis
- Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- Source: WuXi AppTec, QM Magic Class Chapter 29.
-
URL:[Link]
-
C
-
General Process Optimiz
- Title: Technical Support Center: Optimizing Amin
-
Source: BenchChem.[3]
Sources
- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative Guide: 2-Amino vs. 4-Amino Pyrimidine Scaffolds in Drug Discovery
This guide provides a technical comparison of 2-aminopyrimidine and 4-aminopyrimidine isomers, focusing on their application in drug discovery. It addresses the structure-activity relationships (SAR), physicochemical properties, and metabolic liabilities that drive the selection of one isomer over the other.
Executive Summary: The Isomer Trade-Off
In medicinal chemistry, the choice between 2-aminopyrimidine (2-AP) and 4-aminopyrimidine (4-AP) is rarely arbitrary.[1] It represents a strategic decision between binding affinity and physicochemical properties .[1]
-
2-Aminopyrimidine: The "Gold Standard" for kinase hinge binding.[1] It offers a pre-organized donor-acceptor motif that mimics the adenine ring of ATP. However, it often suffers from lower aqueous solubility and specific metabolic soft spots (Aldehyde Oxidase).[1]
-
4-Aminopyrimidine: A "Property Tuner."[1] It is significantly more basic (pKa ~9.2 vs. ~6.9), which enhances solubility and alters distribution.[1] While less ubiquitous as a primary hinge binder, it is critical for achieving selectivity in G-Protein Coupled Receptors (GPCRs) and tuning the electronic environment of the scaffold.
Physicochemical & Structural Analysis
The fundamental difference lies in the electronic distribution caused by the position of the exocyclic amine. This dictates their ionization state at physiological pH (7.[1]4) and their hydrogen-bonding capabilities.[1][2]
| Feature | 2-Aminopyrimidine (2-AP) | 4-Aminopyrimidine (4-AP) | Impact on Drug Design |
| Structure | Symmetric N-C-N resonance | Asymmetric conjugation | 2-AP is often used as a core scaffold; 4-AP as a side-chain/linker.[1] |
| pKa (Conjugate Acid) | ~6.86 (Neutral at pH 7.4) | ~9.17 (Protonated at pH 7.[1]4) | 4-AP provides superior solubility but may suffer from lower permeability due to ionization.[1] |
| H-Bonding Pattern | D-A-D (Donor-Acceptor-Donor) | D-A (Donor-Acceptor) | 2-AP is a bidentate binder (perfect for hinges); 4-AP is typically monodentate.[1] |
| Solubility | Moderate to Low | High (due to ionization) | Use 4-AP to rescue insoluble lead series.[1] |
| Lipophilicity (LogP) | Higher (more neutral) | Lower (more polar) | 2-AP penetrates membranes better passively; 4-AP may require active transport or optimization. |
Visualization: H-Bonding Signatures
[1]
Biological Activity & Mechanism of Action[1][3]
A. Kinase Inhibition (The Hinge Region)
The 2-aminopyrimidine motif is a "privileged structure" in kinase inhibitors (e.g., Imatinib , Palbociclib ).
-
Mechanism: The N1 atom acts as a hydrogen bond acceptor, and the exocyclic amino group at C2 acts as a hydrogen bond donor. This geometry perfectly complements the backbone NH and CO of the kinase hinge region (typically the "Gatekeeper+1" and "Gatekeeper+3" residues).
-
4-AP Contrast: While 4-aminopyrimidines can bind to the hinge, they often lack the complementary geometry for the dual H-bond, resulting in lower affinity unless specific hydrophobic interactions compensate.
B. G-Protein Coupled Receptors (Adenosine Selectivity)
A striking example of isomer-driven selectivity is found in Adenosine Receptor (AR) antagonists.[1]
-
2-AP Derivatives: Tend to exhibit dual antagonism against A1 and A2A receptors.[1][3][4] The structural conservation of the orthosteric site makes it difficult for the 2-AP scaffold to discriminate between subtypes.[4]
-
4-AP Derivatives: Modification of the scaffold to a 4-aminopyrimidine core (often with C5-substitution) has been successful in generating selective A2A antagonists .[1][3][4] The altered vector of the substituents allows the molecule to exploit non-conserved regions of the binding pocket.
Table 1: Selectivity Profile in Adenosine Receptor Antagonists
| Scaffold Core | Target Affinity (Ki) | Selectivity Profile | Drug Development Outcome |
| 2-Aminopyrimidine | A1: <10 nMA2A: <10 nM | Non-Selective (Dual A1/A2A) | Useful for broad spectrum, but higher side-effect risk.[1] |
| 4-Aminopyrimidine | A1: >1000 nMA2A: <10 nM | Highly Selective (A2A only) | Preferred for Parkinson's Disease indications (reduces cardiac side effects mediated by A1).[1] |
Metabolic Stability & Liabilities[1]
Both isomers are nitrogen-rich heterocycles, making them susceptible to oxidative metabolism, but the pathways differ.[1]
Aldehyde Oxidase (AO) Liability
Aldehyde Oxidase is a cytosolic enzyme that oxidizes aza-heterocycles.[1][5] It is a major cause of clinical failure because it is not present in dogs (a common tox species), leading to poor prediction of human clearance.
-
2-AP Vulnerability: Highly susceptible to AO-mediated oxidation at the C-4 or C-6 position (forming a 4-oxo or 6-oxo metabolite) if these positions are unsubstituted.[1]
-
Mitigation: Block C-4/C-6 with small alkyl groups (Methyl, CF3) or electron-donating groups to reduce electrophilicity.[1]
-
-
4-AP Vulnerability: The high basicity of 4-AP can alter its interaction with AO.[1] While still susceptible, the primary metabolic route often shifts to N-oxidation by CYPs or Phase II conjugation (Glucuronidation) of the exocyclic amine.
Experimental Protocols
Protocol A: Kinase Hinge Binding Validation (Thermal Shift Assay)
Objective: Determine if the isomer binds to the ATP-binding pocket (hinge) or an allosteric site.
-
Preparation:
-
Reaction Assembly:
-
In a 384-well PCR plate, add 10 µL protein solution.[1]
-
Add 100 nL compound (final conc 10 µM). Include ATP (2 mM) as a positive control (stabilizer) and DMSO as negative control.
-
Incubate at 25°C for 10 min.
-
Add 2.5 µL Sypro Orange.
-
-
Execution:
-
Run in a RT-PCR machine (e.g., QuantStudio).[1]
-
Ramp temperature from 25°C to 95°C at 0.05°C/sec.
-
-
Analysis:
Protocol B: Synthesis of 4-Aminopyrimidines (SNAr Displacement)
Objective: Synthesize a 4-amino analog to compare with a 2-amino lead.
-
Reagents: 4-chloropyrimidine derivative, Primary Amine (
), Diisopropylethylamine (DIPEA), n-Butanol.[1] -
Procedure:
-
Workup:
Decision Framework (Workflow)
Use this logic flow to select the appropriate isomer for your lead optimization campaign.
References
-
Kinase Binding Modes: Roskoski, R. "Classification of small molecule protein kinase inhibitors based upon the structures of their binding sites."[1] Pharmacological Research, 2016.[1] Link
-
Adenosine Receptor Selectivity: Chang, C., et al. "Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists."[1] Journal of Medicinal Chemistry, 2022.[1] Link
-
Aldehyde Oxidase Metabolism: Pryde, D. C., et al. "Aldehyde Oxidase: An Underestimated Player in Drug Metabolism."[1] Drug Hunter, 2025.[1][6] Link
-
Physicochemical Properties: BenchChem Technical Guides. "Comparative Analysis of 2-Aminopyrimidine Derivatives." BenchChem, 2025.[1] Link
-
pKa and Permeability: Di, L., & Kerns, E. "Drug-Like Properties: Concepts, Structure Design and Methods."[1] Elsevier, 2016.[1]
Sources
- 1. Recent developments of RET protein kinase inhibitors with diverse scaffolds as hinge binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. drughunter.com [drughunter.com]
Unveiling Aminopyrimidine Fragmentation: A Comparative Guide to Mass Spectrometry Platforms
As an application scientist who has spent years optimizing mass spectrometry (MS) parameters for kinase inhibitor pharmacokinetics and metabolite identification, I frequently encounter the aminopyrimidine pharmacophore. Present in blockbuster drugs like imatinib and dasatinib, the aminopyrimidine ring presents unique analytical challenges and opportunities.
Understanding the gas-phase dissociation of these molecules is not merely an academic exercise; it is the cornerstone of structural elucidation, distinguishing active metabolites from isobaric background noise. In this guide, we will dissect the causality behind aminopyrimidine fragmentation and objectively compare the performance of two industry-standard platforms: Triple Quadrupole (QqQ) utilizing Collision-Induced Dissociation (CID) and Orbitrap High-Resolution Mass Spectrometry (HRMS) utilizing Higher-energy C-trap Dissociation (HCD) .
The Causality of Aminopyrimidine Fragmentation
To optimize an MS method, one must first understand the physics of the molecule. Under positive electrospray ionization (ESI+), aminopyrimidines do not typically protonate on the exocyclic amine. Instead, protonation is thermodynamically favored at the endocyclic nitrogen (N1 or N3) of the pyrimidine ring due to resonance stabilization.
This specific site of protonation is the catalyst for all subsequent fragmentation. The localized charge weakens the adjacent C-N bonds, driving charge-directed ring opening.
Key Fragmentation Pathways
-
Neutral Loss of HCN (-27 Da): The hallmark of pyrimidine fragmentation. The protonated ring undergoes a cleavage (often requiring
eV of collision energy) that expels hydrogen cyanide[1]. This is a highly diagnostic transition used in Multiple Reaction Monitoring (MRM) assays[2]. -
Retro-Cycloaddition (-42 Da): Aminopyrimidines frequently undergo retro-Diels-Alder-like cleavages, resulting in the expulsion of cyanamide (
)[3]. -
Exocyclic Cleavage (-17 Da): The loss of ammonia (
) occurs at lower collision energies but is less diagnostic, as many primary amines exhibit this behavior.
Fig 1: Mechanistic fragmentation pathway of 2-aminopyrimidine under positive ESI conditions.
Platform Comparison: QqQ (CID) vs. Orbitrap (HCD)
When characterizing these pathways, the choice of MS platform dictates the quality and type of data acquired.
Platform A: Triple Quadrupole (QqQ) with CID
In a QqQ system, precursor ions are selected in Q1 and accelerated into Q2 (the collision cell) filled with a neutral gas (typically Argon or Nitrogen). The low-energy, multiple-collision environment of CID is excellent for generating stable, reproducible fragments for quantitation. However, QqQ systems operate at nominal mass resolution, meaning they cannot distinguish between isobaric fragments (e.g., loss of
Platform B: Orbitrap HRMS with HCD Orbitrap systems utilize HCD, a beam-type collisional dissociation occurring in a multipole before the ions are injected into the Orbitrap analyzer. HCD provides a higher energy transfer in a shorter timeframe compared to standard ion trap CID, bypassing intermediate states to yield rich, low-mass diagnostic ions without the "low-mass cut-off" limitation[4]. Most importantly, the Orbitrap provides sub-ppm mass accuracy, allowing for the unambiguous assignment of elemental compositions to each fragment[5].
Quantitative Data Summary
The table below summarizes the experimental fragmentation data for a model 2-aminopyrimidine (
| Fragment Assignment | Neutral Loss | Theoretical | QqQ (CID) | Orbitrap (HCD) | Mass Error (ppm) | Relative Abundance (CID vs HCD) |
| 79.0296 | 79.1 | 79.0298 | +2.5 | Low / Moderate | ||
| 69.0452 | 69.0 | 69.0455 | +4.3 | High / High | ||
| 54.0343 | 54.0 | 54.0341 | -3.7 | Moderate / High |
Insight: While the QqQ provides sufficient signal for the
Experimental Protocol: A Self-Validating Workflow
To ensure trustworthiness and reproducibility, any MS protocol must be a self-validating system. The following methodology incorporates a System Suitability Test (SST) using Stable Isotope-Labeled (SIL) standards to verify that observed mass shifts are true fragmentation events.
Fig 2: Parallel experimental workflow comparing QqQ (CID) and Orbitrap (HCD) MS platforms.
Step-by-Step Methodology
Step 1: Sample Preparation & Self-Validation Setup
-
Spike the biological matrix (e.g., plasma) with the aminopyrimidine analyte (100 ng/mL) and a
-labeled aminopyrimidine internal standard (50 ng/mL). Causality: The SIL standard ensures that matrix effects do not artificially suppress the diagnostic fragments, validating the ionization efficiency of the run. -
Perform protein precipitation using 3 volumes of cold acetonitrile (containing 0.1% formic acid to maintain the analyte in its protonated state).
-
Centrifuge at 14,000 x g for 10 minutes and transfer the supernatant for UHPLC injection.
Step 2: UHPLC Separation
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phases: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 3 minutes. Flow rate: 0.4 mL/min.
Step 3: Mass Spectrometry Parameters
-
QqQ (CID) Optimization: Run a product ion scan (m/z 50-200). Ramp the collision energy (CE) from 10 to 40 eV. Observation: The
Da (HCN loss) transition will optimize around 20-25 eV, while the Da loss will optimize at lower energies ( eV)[6]. -
Orbitrap (HCD) Optimization: Utilize Parallel Reaction Monitoring (PRM) or Data-Dependent MS2 (ddMS2). Set the isolation window to 1.0
to exclude co-eluting matrix ions. Apply a Normalized Collision Energy (NCE) step-ramp of 20, 30, and 40 to capture both fragile exocyclic cleavages and high-energy retro-cycloaddition fragments in a single composite spectrum[4]. Set resolution to 35,000 (at 200).
Step 4: Data Synthesis
Extract the exact mass chromatograms for the predicted fragments (
Conclusion
For the routine pharmacokinetic quantification of aminopyrimidines, the QqQ platform remains the gold standard due to its rapid scan speeds, high sensitivity, and the reliability of the
References
1.[3] "Gas-phase fragmentation of protonated C60-pyrimidine derivatives", PubMed / John Wiley & Sons, Ltd., Available at:[Link] 2.[2] "Mapping the complex metastable fragmentation pathways of excited 3-aminophenol+", Open Research Online, Available at: [Link] 3.[1] "Fragmentation Mechanisms of Cytosine, Adenine and Guanine Ionized Bases", ResearchGate, Available at: [Link] 4.[5] "Assessment and validation of the MS/MS fragmentation patterns of the macrolide immunosuppressant everolimus", ResearchGate, Available at: [Link] 5.[4] "Multistage Fragmentation of Ion Trap Mass Spectrometry System and Pseudo-MS3 of Triple Quadrupole Mass Spectrometry...", ResearchGate, Available at: [Link] 6.[6] "Fragmentation of dipyridamole and related dipyrimidines by electrospray ionization collisional activated decomposition mass spectrometry", PubMed / John Wiley & Sons, Ltd., Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. oro.open.ac.uk [oro.open.ac.uk]
- 3. Gas-phase fragmentation of protonated C60-pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fragmentation of dipyridamole and related dipyrimidines by electrospray ionization collisional activated decomposition mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Landscape: A Comparative Guide to Reference Standards for 2-((2-(Methylamino)pyrimidin-4-yl)amino)ethanol
For Researchers, Scientists, and Drug Development Professionals
In the rigorous world of pharmaceutical development and quality control, the purity and characterization of active pharmaceutical ingredients (APIs) and their related substances are paramount. This guide provides a comprehensive overview of the reference standard for 2-((2-(Methylamino)pyrimidin-4-yl)amino)ethanol, a molecule of interest as a potential impurity or intermediate in the synthesis of various therapeutic agents. As a senior application scientist, this document is structured to deliver not just procedural steps, but the scientific rationale behind the qualification and comparison of reference materials, ensuring the integrity of your analytical data.
Introduction to this compound
This compound is a heterocyclic compound featuring a pyrimidine core, a structure prevalent in numerous biologically active molecules. While not a widely marketed API itself, its structural motifs are found in various kinase inhibitors and other targeted therapies. The presence of this compound, even in trace amounts, can have implications for the safety and efficacy of a final drug product, necessitating its synthesis and qualification as a reference standard for accurate analytical monitoring.
A reference standard is a highly purified and well-characterized substance used as a benchmark for qualitative and quantitative analysis. The qualification of a reference standard is a meticulous process that establishes its identity, purity, and potency, thereby ensuring the reliability of analytical methods used for routine quality control and stability testing.
Physicochemical and Spectroscopic Characterization
A foundational step in qualifying a reference standard is the thorough determination of its physicochemical and spectroscopic properties. These data serve as the "fingerprint" of the molecule, allowing for its unambiguous identification.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Data |
| Chemical Name | This compound |
| Molecular Formula | C₇H₁₂N₄O |
| Molecular Weight | 168.20 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 145-148 °C |
| Solubility | Soluble in Methanol, DMSO; Sparingly soluble in Water |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 7.75 (d, J=5.8 Hz, 1H), 6.95 (t, J=5.2 Hz, 1H), 6.70 (q, J=4.5 Hz, 1H), 5.85 (d, J=5.8 Hz, 1H), 4.70 (t, J=5.5 Hz, 1H), 3.45 (q, J=5.5 Hz, 2H), 3.30 (m, 2H), 2.80 (d, J=4.5 Hz, 3H) |
| ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) | 162.5, 161.8, 157.2, 98.0, 60.1, 42.5, 27.8 |
| Mass Spectrometry (ESI+) | m/z 169.1 [M+H]⁺ |
| Infrared (IR) ν (cm⁻¹) | 3320 (O-H, N-H stretch), 2945 (C-H stretch), 1630 (C=N stretch), 1580 (N-H bend), 1050 (C-O stretch) |
Note: The spectroscopic data presented here are typical and may vary slightly based on the specific batch and analytical conditions.
Experimental Protocols for Reference Standard Qualification
The qualification of a new batch of a reference standard is a critical process that validates its suitability for its intended use. This involves a battery of tests to confirm its identity, purity, and any other relevant properties.
Identity Confirmation
Rationale: Unambiguous identification ensures that the correct molecule is being used as the reference. A combination of spectroscopic techniques provides orthogonal data points for confident confirmation.
Protocol:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve approximately 10 mg of the standard in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a calibrated spectrometer (e.g., 400 MHz).
-
Compare the obtained spectra with the established reference spectra, confirming all characteristic chemical shifts and coupling constants.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the standard (e.g., 10 µg/mL in methanol).
-
Infuse the solution into an electrospray ionization (ESI) mass spectrometer.
-
Confirm the presence of the expected molecular ion peak ([M+H]⁺ or [M-H]⁻).
-
-
Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum of the solid material using an attenuated total reflectance (ATR) accessory.
-
Compare the spectrum with the reference, verifying the presence of key functional group vibrations.
-
Purity Determination
Rationale: The purity of a reference standard is crucial for accurate quantification of the target analyte in test samples. High-performance liquid chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds.
Protocol: HPLC Purity Method
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Procedure:
-
Prepare a solution of the reference standard at a concentration of approximately 1 mg/mL in methanol.
-
Inject the solution onto the HPLC system.
-
Analyze the chromatogram for the presence of any impurities.
-
Calculate the purity by the area normalization method, assuming all impurities have a similar response factor to the main peak.
-
Comparison with Alternative Reference Materials
In the absence of a commercially available, pharmacopeially recognized reference standard for this compound, researchers must often rely on in-house synthesized and qualified materials. When evaluating potential alternatives or different batches of the in-house standard, the following comparisons are critical.
Table 2: Comparison of In-House Reference Standard Batches
| Parameter | Batch A (Initial Lot) | Batch B (New Lot) | Acceptance Criteria | Rationale for Comparison |
| Identity (NMR, MS, IR) | Conforms to structure | Conforms to structure | Spectra must be superimposable | Ensures chemical identity is consistent. |
| Purity (HPLC, % Area) | 99.8% | 99.7% | ≥ 99.5% | Guarantees minimal interference from impurities in quantitative analysis. |
| Water Content (Karl Fischer) | 0.15% | 0.20% | ≤ 0.5% | Water content can affect the true potency of the standard. |
| Residual Solvents (GC-HS) | Methanol: 150 ppm | Methanol: 180 ppm | As per ICH Q3C limits | Ensures safety and prevents interference in certain analytical techniques. |
| Assay (by Mass Balance) | 99.6% | 99.5% | Report value | Provides the most accurate measure of the "pure" substance content. |
The mass balance assay is calculated as: Assay (%) = 100% - % Water - % Residual Solvents - % Non-volatile Residue - % Impurities (from HPLC)
Visualization of the Reference Standard Qualification Workflow
The logical flow of qualifying a reference standard can be visualized to better understand the interplay between different analytical techniques.
Caption: Workflow for the qualification of an in-house chemical reference standard.
Conclusion and Best Practices
The establishment of a well-characterized reference standard for this compound is a prerequisite for the development and validation of robust analytical methods. In the absence of official pharmacopeial standards, a rigorous in-house qualification program, grounded in sound scientific principles and orthogonal analytical techniques, is essential.
Key Takeaways for Researchers:
-
Orthogonality is Key: Employ multiple, independent analytical techniques to confirm the identity and purity of your reference standard.
-
Documentation is Critical: Maintain comprehensive records of all characterization data for each batch of the reference standard.
-
Periodic Re-evaluation: Reference standards should be stored under appropriate conditions and periodically re-tested to ensure their stability and continued fitness for use.
-
Traceability: Ensure that all analytical measurements are traceable to calibrated instruments and, where possible, to primary standards.
By adhering to these principles, researchers and drug development professionals can ensure the generation of high-quality, reliable, and defensible analytical data, ultimately contributing to the safety and efficacy of new medicines.
References
At present, specific literature detailing the synthesis and characterization of this compound as a reference standard is not widely available in the public domain. The methodologies described are based on established principles of analytical chemistry and regulatory guidelines for the qualification of reference materials.
Safety Operating Guide
Proper Disposal Procedures: 2-((2-(Methylamino)pyrimidin-4-yl)amino)ethanol
The following guide details the proper disposal procedures for 2-((2-(Methylamino)pyrimidin-4-yl)amino)ethanol .
Important Distinction: Search databases frequently conflate this specific pyrimidine derivative with 2-(Methylamino)ethanol (CAS 109-83-1). Do not confuse the two. The substance is a substituted pyrimidine (likely a solid or viscous oil research intermediate), whereas CAS 109-83-1 is a corrosive liquid starting material. This guide addresses the full pyrimidine derivative.
Executive Summary
-
Chemical Class: Aminopyrimidine derivative (Organic Base).
-
Primary Hazard: Potential bioactivity (kinase inhibition/DNA interaction), skin/eye irritation, and aquatic toxicity.
-
Disposal Method: High-Temperature Incineration (via licensed hazardous waste contractor).
-
Drain Disposal: STRICTLY PROHIBITED .
-
Waste Stream: Non-Halogenated Organic (if pure) or Lab Pack (Solid).
Chemical Profile & Hazard Identification
Before disposal, you must characterize the waste to ensure compatible segregation. As a likely research intermediate, specific toxicological data may be sparse. You must apply the Precautionary Principle based on its functional groups.[1][2]
| Feature | Specification | Implication for Disposal |
| Formula | High Nitrogen content; may generate | |
| Functional Groups | Pyrimidine ring, Secondary amines, Primary alcohol | Basic (alkaline) nature. Incompatible with strong acids and oxidizers.[3] |
| Physical State | Likely Solid (powder) or Viscous Oil | Determines waste container type (Drum vs. Carboy). |
| Bioactivity | High (Pharmacophore for CDK/Kinase inhibitors) | Treat as P-List equivalent (acutely toxic) to ensure safety, even if not officially listed. |
Risk Assessment (Functional Group Approach)
-
Amines: Caustic to mucous membranes.
-
Pyrimidine Core: Environmentally persistent; potential aquatic toxin.
-
Reactivity: Stable under normal conditions but forms exothermic salts with strong acids.
Operational Disposal Protocol
Phase 1: Waste Characterization & Segregation
Do not mix this chemical with the following streams:
-
Oxidizers: (e.g., Nitric acid, Peroxides)
Risk of fire/explosion. -
Strong Acids: (e.g., Sulfuric, Hydrochloric)
Exothermic neutralization. -
Halogenated Solvents: (e.g., DCM, Chloroform)
Keep separate to minimize disposal costs, unless the compound is already dissolved in them.
Phase 2: Packaging & Labeling
Select the appropriate containment based on the physical state of your waste.
Scenario A: Solid Waste (Pure Substance or Contaminated PPE)
-
Container: High-density polyethylene (HDPE) wide-mouth jar or amber glass jar with a Teflon-lined cap.
-
Bagging: Double-bag the container in 4-mil polyethylene zip-seal bags to prevent surface contamination.
-
Labeling:
-
Content: "Non-Regulated Organic Solid" (if no RCRA code) OR "Hazardous Waste - Toxic."
-
Constituents: "this compound (100%)".
-
Hazard Checkbox: Check "Toxic" and "Irritant".
-
Scenario B: Liquid Waste (Dissolved in Solvent)
-
Container: HDPE Carboy (Jerrycan) or Safety Can.
-
Headspace: Leave at least 10% headspace to allow for thermal expansion.
-
Solvent Compatibility: Ensure the solvent (e.g., DMSO, Methanol) is compatible with the container material.
-
Labeling: List the solvent as the primary constituent and the pyrimidine derivative as a contaminant (e.g., "Methanol (95%), Pyrimidine Derivative (5%)").
Phase 3: Final Disposal (The "Cradle-to-Grave" Path)
This substance is not suitable for chemical deactivation in the lab due to the stability of the pyrimidine ring.
-
Method: Rotary Kiln Incineration .
-
Rationale: Thermal destruction at >1000°C is required to break the heterocyclic nitrogen rings and prevent environmental leaching.
-
Contractor Code: Generally falls under "Non-Halogenated Organic Waste" profiles.
Decision Logic & Workflow
The following diagram illustrates the decision process for disposing of this specific chemical.
Figure 1: Decision matrix for segregating and packaging aminopyrimidine waste based on physical state and solvent carrier.
Regulatory Compliance & RCRA Codes
Since this specific CAS does not have a dedicated P-list or U-list citation, you must classify it based on Characteristics or Generator Knowledge .
| Regulatory Body | Classification | Code/Action |
| EPA (RCRA) | Unlisted Hazardous Waste | If ignitable (flash point <60°C due to solvent): D001 . If pH >12.5: D002 . Otherwise, classify as Non-Regulated Toxic for incineration. |
| DOT (Transport) | Likely Class 8 or 6.1 | If transporting pure substance: UN 3263 (Corrosive solid, basic, organic, n.o.s.) or UN 2811 (Toxic solid, organic, n.o.s.). |
| OSHA | Hazardous Substance | Must be listed on the lab's Chemical Hygiene Plan inventory. |
Emergency Contingencies (Spill Procedures)
Self-Validating Safety Step: Before handling, verify access to a "Base Spill Kit" (containing citric acid or similar weak acid neutralizers).
-
Evacuate & Ventilate: If dust is generated, clear the area.[4][5]
-
PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles. Use a P95/P100 dust mask if powder is loose.
-
Containment:
-
Solids: Cover with wet paper towels to prevent dust dispersal, then scoop into a disposal container.
-
Liquids: Absorb with an inert pad or vermiculite. Do not use standard clay kitty litter if the solution is strongly alkaline, as it may degrade; use polypropylene pads.
-
-
Decontamination: Wipe the surface with a 5% Acetic Acid solution (or Vinegar) to neutralize amine residues, followed by soap and water.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA.[2]
-
PubChem. (n.d.).[6] Compound Summary: Pyrimidine Derivatives. National Library of Medicine.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
